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  • Product: 4-Nitrobenzo[d][1,3]dioxole
  • CAS: 72744-45-7

Core Science & Biosynthesis

Foundational

Comprehensive NMR Elucidation of 4-Nitrobenzo[d][1,3]dioxole: A Technical Guide

Executive Summary The precise structural characterization of heterocyclic intermediates is a critical bottleneck in drug development and complex organic synthesis. 4-Nitrobenzo[d][1,3]dioxole (CAS: 72744-45-7) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural characterization of heterocyclic intermediates is a critical bottleneck in drug development and complex organic synthesis. 4-Nitrobenzo[d][1,3]dioxole (CAS: 72744-45-7) is a highly versatile building block, yet it is frequently confounded with its more common regioisomer, 5-nitrobenzo[d][1,3]dioxole (CAS: 2620-44-2)[1][2]. As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of 4-nitrobenzo[d][1,3]dioxole. By deconstructing the molecular architecture, electronic effects, and implementing self-validating experimental protocols, this guide serves as a definitive reference for researchers requiring unambiguous structural verification[3].

Molecular Architecture & Electronic Environment

To accurately interpret the NMR spectra of 4-nitrobenzo[d][1,3]dioxole, one must first analyze the competing electronic effects within its fused-ring system:

  • The Dioxole Ring (+M, -I Effects): The 1,3-dioxole ring features two oxygen atoms attached to the aromatic core at positions C-3a and C-7a. These oxygens donate electron density into the ring via resonance (+M effect), shielding the ortho and para positions, while simultaneously exerting a localized inductive withdrawal (-I effect).

  • The Nitro Group (-M, -I Effects): Positioned at C-4, the nitro group is a potent electron-withdrawing moiety. It strongly deshields the ortho (H-5) and para (H-7) protons.

  • Steric Inhibition of Resonance (Expert Insight): Because the nitro group at C-4 is situated directly adjacent (ortho) to the oxygen at C-3a, steric repulsion between the nitro oxygens and the dioxole oxygen forces the nitro group slightly out of the aromatic plane. This partial loss of coplanarity attenuates its resonance (-M) effect, meaning the chemical shifts are more heavily influenced by its inductive (-I) pull and magnetic anisotropy.

1 H NMR Spectroscopy: Spin System and Chemical Shifts

The 1 H NMR spectrum of 4-nitrobenzo[d][1,3]dioxole in CDCl 3​ is characterized by a distinct ABX spin system in the aromatic region and a highly diagnostic aliphatic singlet[1].

The proton at the 5-position (H-5) is positioned within the deshielding cone of the adjacent nitro group, shifting it significantly downfield to approximately 7.61 ppm[4]. Conversely, H-7 is shielded by the electron-donating oxygen at C-7a. The methylenedioxy protons (-OCH 2​ O-) appear as a sharp singlet because they are enantiotopic in the rapidly interconverting puckered conformation of the five-membered ring, rendering them chemically and magnetically equivalent.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale & Causality
H-5 7.59 - 7.62dd8.8, 1.21HHighly deshielded by the ortho-NO 2​ group's magnetic anisotropy[4].
H-7 7.08 - 7.12dd8.8, 1.21HShielded by the ortho-oxygen (+M effect); coupled to H-6.
H-6 6.95 - 7.05t8.81HMeta to NO 2​ ; exhibits ortho couplings to both H-5 and H-7.
-OCH 2​ O- 6.15s-2HDeshielded aliphatic protons due to two adjacent electronegative oxygens[1].

13 C NMR Spectroscopy: Carbon Framework Elucidation

The 13 C NMR spectrum provides a direct map of the carbon skeleton. The quaternary carbons (C-3a, C-4, C-7a) lack attached protons and thus rely entirely on their electronic environment for their chemical shift positioning. The application of broadband 1 H-decoupling collapses all carbon signals into sharp singlets, leveraging the Nuclear Overhauser Effect (NOE) to boost the signal of protonated carbons[3].

Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale & Causality
C-7a ~148.0C q​ Directly bonded to oxygen; highly deshielded.
C-3a ~141.0C q​ Bonded to oxygen, but slightly shielded relative to C-7a due to the ortho-NO 2​ group.
C-4 ~132.0C q​ Ipso carbon attached to the strongly electron-withdrawing NO 2​ group.
C-6 ~123.5CHMeta to NO 2​ ; standard aromatic resonance.
C-5 ~116.5CHOrtho to NO 2​ ; shielded by the para-oxygen at C-7a.
C-7 ~115.0CHOrtho to oxygen; strongly shielded by resonance electron donation.
-OCH 2​ O- ~102.5CH 2​ Characteristic shift for a carbon sandwiched between two oxygen atoms.

Experimental Workflow & Self-Validating Protocols

To ensure absolute scientific integrity and reproducibility, NMR acquisition must be treated as a self-validating system. The following protocol guarantees high-fidelity data extraction.

NMR_Workflow N1 Sample Preparation (4-Nitrobenzo[d][1,3]dioxole in CDCl3) N2 1D 1H NMR Acquisition (400 MHz, 298 K) N1->N2 N3 1D 13C NMR Acquisition (100 MHz, 1H-Decoupled) N1->N3 N4 2D NMR Experiments (HSQC, HMBC, COSY) N2->N4 N5 Data Processing & Phasing (Apodization, FT, Baseline Corr.) N2->N5 N3->N4 N3->N5 N4->N5 N6 Resonance Assignment & Structural Validation N5->N6

Step-by-step NMR acquisition and structural elucidation workflow for 4-Nitrobenzo[d][1,3]dioxole.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS). Causality: CDCl 3​ is chosen because the molecule lacks highly polar functional groups that would necessitate DMSO- d6​ . Filtering the sample through a glass wool plug ensures magnetic field homogeneity by removing paramagnetic particulates.

  • Probe Tuning & Shimming: Tune the probe to the exact 1 H and 13 C frequencies. Perform rigorous gradient shimming until the TMS signal achieves a line width at half-height of < 1.0 Hz. Causality: Poor shimming will obscure the critical 1.2 Hz meta-coupling between H-5 and H-7, leading to structural misassignment.

  • Acquisition Parameters ( 1 H): Execute a standard 1D sequence (zg30). Set the relaxation delay (D1) to 2 seconds. Self-Validation: The D1 must exceed 3 × the longest T1​ relaxation time. If the integration ratio deviates from the theoretical 1:1:1:2, it immediately flags incomplete relaxation or sample impurity.

  • Acquisition Parameters ( 13 C): Execute a 1 H-decoupled sequence (zgpg30) with a D1 of 2–3 seconds and a minimum of 512 scans. Causality: Quaternary carbons (C-3a, C-4, C-7a) lack attached protons, meaning they do not benefit from dipole-dipole relaxation. A longer D1 and higher scan count are mandatory to resolve these signals above the noise floor.

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides the foundational framework, 2D NMR is required to lock the assignments into an irrefutable matrix:

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates the 1 H signals directly to their attached 13 C atoms. This will immediately link the 6.15 ppm proton singlet to the ~102.5 ppm carbon, confirming the methylenedioxy bridge.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2- to 3-bond) 1 H- 13 C couplings. A critical HMBC correlation will be observed between H-5 (7.61 ppm) and the quaternary C-3a (~141.0 ppm), definitively anchoring the nitro group's regiochemistry at the 4-position rather than the 5-position.

References

Sources

Exploratory

Introduction: Elucidating the Molecular Blueprint of 4-Nitrobenzo[d]dioxole

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Nitrobenzo[d][1][2]dioxole Introduction: Elucidating the Molecular Blueprint of 4-Nitrobenzo[d][1][2]dioxole 4-Nitrobenzo[d][1][2]dioxole, also know...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Nitrobenzo[d][1][2]dioxole

Introduction: Elucidating the Molecular Blueprint of 4-Nitrobenzo[d][1][2]dioxole

4-Nitrobenzo[d][1][2]dioxole, also known as 1,2-(Methylenedioxy)-4-nitrobenzene, is a nitroaromatic compound featuring a benzodioxole moiety.[3][4] Its structure is foundational in various fields, including the synthesis of pharmaceuticals and agrochemicals. Understanding its molecular stability and degradation pathways is critical for quality control, metabolite identification, and safety assessment. Mass spectrometry, particularly with electron ionization (EI), offers a robust method for structural elucidation by generating reproducible fragmentation patterns that act as a unique molecular fingerprint.[1]

This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Nitrobenzo[d][1][2]dioxole. We will explore the primary fragmentation pathways, explain the chemical principles driving these cleavages, and provide a validated experimental protocol for acquiring this data in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical characterization.

Pillar 1: The Ionization and Primary Fragmentation Cascades

Upon entering the mass spectrometer and undergoing electron ionization (70 eV), a 4-Nitrobenzo[d][1][2]dioxole molecule absorbs energy, leading to the ejection of an electron and the formation of a positively charged radical molecular ion, [M]•+. The molecular formula is C₇H₅NO₄, giving a monoisotopic mass of 167.02 Da.[4][5] The subsequent fragmentation is dictated by the molecule's inherent structural features: the nitro group and the methylenedioxy ring system, which are attached to the aromatic benzene ring.

The fragmentation of nitroaromatic compounds is well-documented and typically involves the loss of the nitro group or its constituent atoms.[6][7] The stability of the resulting ions is the primary driving force for the observed cleavages. Similarly, the methylenedioxy group has characteristic fragmentation patterns, often involving the loss of formaldehyde.[8]

The fragmentation of 4-Nitrobenzo[d][1][2]dioxole is a multi-step process initiated by several competing pathways originating from the molecular ion.

Pathway A: Nitro Group Fragmentation

The electron-withdrawing nitro group is a common initiation site for fragmentation.

  • Loss of Nitrogen Dioxide (•NO₂): The most direct fragmentation pathway for the nitro group is the cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical (•NO₂), which has a mass of 46 Da. This leads to the formation of the benzodioxole cation.

    • [M]•+ (m/z 167) → [M - NO₂]⁺ (m/z 121) + •NO₂

  • Loss of Nitric Oxide (•NO): A rearrangement process can occur where an oxygen atom from the nitro group interacts with the aromatic ring, followed by the loss of a nitric oxide radical (•NO), with a mass of 30 Da.[2]

    • [M]•+ (m/z 167) → [M - NO]⁺ (m/z 137) + •NO

  • Loss of Oxygen Atom (O): It is also common for nitroaromatic compounds to lose a neutral oxygen atom (16 Da) from the nitro group.[6]

    • [M]•+ (m/z 167) → [M - O]•⁺ (m/z 151) + O

Pathway B: Dioxole Ring Fragmentation

The methylenedioxy ring provides another set of characteristic fragmentation routes. These cleavages can occur from the molecular ion or, more commonly, from the fragment ions formed after the initial loss from the nitro group.

  • Loss of Formaldehyde (CH₂O): Following the initial loss of •NO₂, the resulting ion at m/z 121 can undergo cleavage of the dioxole ring to eliminate a neutral formaldehyde molecule (CH₂O), which has a mass of 30 Da.[8]

    • [M - NO₂]⁺ (m/z 121) → [C₆H₃O]⁺ (m/z 91) + CH₂O

  • Loss of Carbon Monoxide (CO): Subsequent fragmentation of the ring structure can involve the loss of carbon monoxide (CO), with a mass of 28 Da. This is a common fragmentation pathway for many cyclic and aromatic systems.[9] For instance, the fragment at m/z 91 can lose CO to form a C₅H₃⁺ ion.

    • [C₆H₃O]⁺ (m/z 91) → [C₅H₃]⁺ (m/z 63) + CO

The interplay of these pathways results in the characteristic mass spectrum of 4-Nitrobenzo[d][1][2]dioxole. The relative abundances of these fragment ions provide crucial information for its unambiguous identification.

G M [C₇H₅NO₄]•+ m/z = 167 (Molecular Ion) F121 [C₇H₅O₂]⁺ m/z = 121 M->F121 - •NO₂ (46 Da) F137 [C₇H₅O₃]•⁺ m/z = 137 M->F137 - •NO (30 Da) F151 [C₇H₅NO₃]•⁺ m/z = 151 M->F151 - O (16 Da) F91 [C₆H₃O]⁺ m/z = 91 F121->F91 - CH₂O (30 Da) F63 [C₅H₃]⁺ m/z = 63 F91->F63 - CO (28 Da)

Caption: Predicted EI-MS fragmentation pathway of 4-Nitrobenzo[d][1][2]dioxole.

Pillar 2: Quantitative Data Summary

The predicted fragmentation pattern provides a set of key ions that can be used for identification. The following table summarizes the major expected fragments, their mass-to-charge ratio (m/z), the corresponding neutral loss from the precursor ion, and their proposed structures.

m/zProposed Fragment IonNeutral LossMass of Loss (Da)Precursor Ion
167[C₇H₅NO₄]•⁺---
151[C₇H₅NO₃]•⁺O16m/z 167
137[C₇H₅O₃]•⁺•NO30m/z 167
121[C₇H₅O₂]⁺•NO₂46m/z 167
91[C₆H₃O]⁺CH₂O30m/z 121
63[C₅H₃]⁺CO28m/z 91

Pillar 3: A Self-Validating Experimental Protocol for GC-MS Analysis

To ensure the generation of a reliable and reproducible mass spectrum, a robust analytical method is essential. The following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is designed for the analysis of semi-volatile nitroaromatic compounds like 4-Nitrobenzo[d][1][2]dioxole.[1][6]

1. Sample Preparation

  • Objective: To prepare a solution of the analyte suitable for GC-MS injection.

  • Procedure:

    • Accurately weigh 1-2 mg of 4-Nitrobenzo[d][1][2]dioxole.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a stock solution of 1-2 mg/mL.

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for analysis.

    • Transfer the final solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions

  • System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode at 250°C.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 15°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 250.

    • Scan Rate: 2 scans/second.

3. Data Acquisition and Analysis

  • Acquisition: Inject 1 µL of the prepared sample into the GC-MS system. The system will automatically acquire the data according to the specified method.

  • Analysis:

    • Identify the chromatographic peak corresponding to 4-Nitrobenzo[d][1][2]dioxole based on its retention time.

    • Extract the mass spectrum from this peak.

    • Analyze the spectrum to identify the molecular ion and the key fragment ions as detailed in this guide.

    • Compare the acquired spectrum to a reference library (if available) for confirmation.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh Analyte dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject into GC dilute->inject separate Chromatographic Separation inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-250) ionize->detect extract Extract Mass Spectrum detect->extract identify Identify Fragments extract->identify confirm Confirm Structure identify->confirm

Caption: A generalized workflow for the analysis of 4-Nitrobenzo[d][1][2]dioxole by GC-MS.

Conclusion

The mass spectrometry fragmentation pattern of 4-Nitrobenzo[d][1][2]dioxole is characterized by predictable and logical cleavage pathways initiated at the nitro and methylenedioxy functional groups. The primary fragments arise from the losses of •NO₂, •NO, O, and subsequent losses of CH₂O and CO. By understanding these fragmentation routes and employing a standardized analytical protocol, researchers can confidently identify and characterize this compound in various matrices. This technical guide provides the foundational knowledge and practical methodology to support these analytical endeavors, ensuring data of the highest accuracy and reliability.

References

  • BenchChem. (n.d.). Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds.
  • BenchChem. (2025). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.
  • Schmidt, A. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.
  • Märcz, P., et al. (n.d.). Investigations Of Electron Attachment To Nitro-Compounds Towards Explosives.
  • Schmidt, A. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate.
  • Fornal, E. (2013). Identification of substituted cathinones: 3,4-Methylenedioxy derivatives by high performance liquid chromatography-quadrupole time of flight mass spectrometry. PubMed.
  • PubChem. (n.d.). 4,5-Dinitro-1,3-benzodioxole.
  • U.S. Environmental Protection Agency. (2025). 4-[5-(3-Nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid.
  • Unknown Author. (n.d.). The Main Fragmentation Reactions of Organic Compounds.
  • ChemicalBook. (2026). 1,2-(Methylenedioxy)-4-nitrobenzene.
  • PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-.
  • ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • ChemScene. (n.d.). 5-Nitrobenzo[d][1][2]dioxole. Retrieved from

  • Zarecki, A. (n.d.). Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato.

Sources

Foundational

4-Nitrobenzo[d][1,3]dioxole CAS registry number and physical properties

An In-Depth Technical Guide to 5-Nitrobenzo[d][1][2]dioxole: Synthesis, Properties, and Applications in Drug Discovery For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-Nitrobenzo[d][1][2]dioxole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Nitrobenzo[d][1][2]dioxole, a key synthetic intermediate in medicinal chemistry. We will delve into its chemical identity, physical properties, synthesis, and critical role as a precursor to a variety of biologically active molecules. The narrative emphasizes the practical application of this compound in the synthesis of novel therapeutic agents.

Chemical Identity and Nomenclature

The compound of interest is registered under CAS Number 2620-44-2 .[3][4] While it is sometimes referred to by synonyms such as 4-Nitro-1,2-(methylenedioxy)benzene or simply 4-Nitrobenzodioxole, its preferred IUPAC name is 5-Nitro-1,3-benzodioxole .[3][5] This nomenclature arises from the standard numbering of the fused ring system where the oxygen atoms are at positions 1 and 3.

The structure consists of a benzene ring fused with a five-membered dioxole ring, with a nitro functional group substituted at the 5-position of the benzodioxole core.[3] This nitro group is a powerful electron-withdrawing group that significantly influences the molecule's reactivity, deactivating the aromatic ring towards electrophilic substitution while providing a versatile handle for synthetic transformations.[1]

Table 1: Chemical Identifiers

IdentifierValue
CAS Registry Number 2620-44-2[3][4]
Preferred IUPAC Name 5-Nitro-1,3-benzodioxole[3]
Synonyms 4-Nitro-1,2-(methylenedioxy)benzene, 5-Nitrobenzodioxole, 3,4-Methylenedioxynitrobenzene[4]
Molecular Formula C₇H₅NO₄[6]
Molecular Weight 167.12 g/mol [6]
InChI Key SNWQAKNKGGOVMO-UHFFFAOYSA-N[5]

Physicochemical Properties

5-Nitro-1,3-benzodioxole is a yellow crystalline powder at room temperature.[1] Its physical properties are crucial for its handling, storage, and use in synthetic protocols.

Table 2: Physical Properties of 5-Nitro-1,3-benzodioxole

PropertyValueSource(s)
Appearance Light yellow to yellow crystalline powder[1][3]
Melting Point 146-150 °C[7][8]
Boiling Point 295.67 °C (rough estimate)[9]
Octanol/Water Partition Coefficient (logP) 1.323[9]
Solubility Profile

While comprehensive quantitative solubility data is not widely published, a qualitative profile can be inferred based on the molecule's structure. The polar nitro group enhances solubility in polar solvents, while the aromatic benzodioxole backbone provides some affinity for less polar environments. This dual nature makes it suitable for recrystallization from solvents like ethanol.[1][7]

Table 3: Predicted Qualitative Solubility

Solvent ClassExample SolventsPredicted SolubilityRationale
Protic Polar Methanol, EthanolSparingly to Moderately SolubleThe nitro group interacts favorably, but the overall aromatic structure limits high solubility. Recrystallization from alcohol is a common purification method.[7]
Aprotic Polar Acetone, DMSO, DMFSolubleThese solvents effectively solvate both the polar nitro group and the aromatic ring system.
Halogenated Dichloromethane, ChloroformModerately SolubleGood balance of polarity to dissolve the compound.
Aromatic Toluene, BenzeneSparingly SolubleThe non-polar nature of these solvents is less compatible with the polar nitro group.
Aqueous WaterInsolubleThe large, non-polar aromatic backbone dominates, leading to very poor water solubility.[2]

Synthesis and Key Reactions

The primary route to 5-Nitro-1,3-benzodioxole is through the electrophilic nitration of the parent compound, 1,3-benzodioxole. The methylenedioxy group is an ortho-para director, and steric hindrance at the 4-position favors substitution at the 5-position.

Experimental Protocol: Synthesis of 5-Nitro-1,3-benzodioxole

This protocol is adapted from established literature procedures for the nitration of 1,3-benzodioxole.[7][8]

Materials:

  • 1,3-Benzodioxole (12.2 g, 0.1 mol)

  • Glacial Acetic Acid (105 mL)

  • Nitric Acid (d=1.4, 9 mL)

  • Ethanol (for recrystallization)

Procedure:

  • In a 250 mL flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 12.2 g of 1,3-benzodioxole in 75 mL of glacial acetic acid.

  • Cool the mixture to 15-20 °C in an ice bath.

  • Prepare a nitrating mixture by carefully adding 9 mL of nitric acid to 30 mL of glacial acetic acid in the dropping funnel.

  • Add the nitrating mixture dropwise to the stirred benzodioxole solution, maintaining the internal temperature between 15-25 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight. A precipitate will form.

  • Collect the precipitated crystals by suction filtration using a Büchner funnel.

  • Wash the crystals thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to yield pure 5-nitro-1,3-benzodioxole as yellow crystals. A typical yield is around 90%.[7]

G cluster_synthesis Synthesis of 5-Nitro-1,3-benzodioxole start 1,3-Benzodioxole reagents HNO₃ / Acetic Acid 15-25°C start->reagents product 5-Nitro-1,3-benzodioxole reagents->product

Caption: Workflow for the synthesis of 5-Nitro-1,3-benzodioxole.

Key Reaction: Reduction to 1,3-Benzodioxol-5-amine

The most significant application of 5-Nitro-1,3-benzodioxole in drug development is its use as a precursor to 1,3-Benzodioxol-5-amine (CAS 14268-66-7), also known as 3,4-methylenedioxyaniline.[10] The reduction of the nitro group to an amine is a pivotal transformation, unlocking the potential to build a wide array of more complex molecules. This transformation can be achieved through several methods, including catalytic hydrogenation or using metal reductants in acidic media.[10][11]

Experimental Protocol: Reduction of 5-Nitro-1,3-benzodioxole

This protocol describes a general procedure for the reduction of the nitro group using catalytic hydrogenation, a clean and efficient method.[11]

Materials:

  • 5-Nitro-1,3-benzodioxole (10.0 g, 0.06 mol)

  • Ethanol or Ethyl Acetate (200 mL)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%, ~0.3-0.6 g)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

Procedure:

  • To a pressure vessel or a heavy-walled round-bottom flask, add the 5-Nitro-1,3-benzodioxole and the solvent (e.g., ethanol).

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.

  • Seal the vessel and purge it several times, first with an inert gas and then with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-3 atm or 50 psi) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.

  • Wash the filter pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 1,3-benzodioxol-5-amine. The product can be purified further by recrystallization or column chromatography if necessary.

Application in Drug Development

The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous natural products and synthetic compounds with diverse biological activities.[1] 5-Nitro-1,3-benzodioxole serves as a strategic starting material, as its reduction product, 1,3-benzodioxol-5-amine, is a versatile building block for constructing molecules with significant therapeutic potential, particularly in oncology and infectious diseases.[2][12]

Precursor for Anticancer Agents

The 1,3-benzodioxol-5-amine scaffold is integral to the synthesis of various classes of anticancer compounds.

  • Quinazoline Derivatives: The amine can be used to construct the quinazoline ring system, a core structure in many kinase inhibitors used in cancer therapy. For example, it can be reacted with substituted 4-chloroquinazolines in nucleophilic aromatic substitution reactions to generate potent drug candidates.[13]

  • Thiosemicarbazones: Derivatives such as 4-(1,3-Benzodioxol-5-yl)thiosemicarbazides, synthesized from the amine, have shown promising anticancer activity by inducing apoptosis and inhibiting DNA synthesis in cancer cell lines like A549 (lung) and C6 (glioma).[1]

  • Other Derivatives: A wide range of other derivatives, including peptidyl derivatives and carboxamides, have been synthesized from this core and have demonstrated growth inhibitory activity against various tumor cell lines.[2][7][12]

Precursor for Antimicrobial Agents

The benzodioxole ring is also a key feature in compounds with antimicrobial properties.

  • Pyrazole Derivatives: 1,3-Benzodioxol-5-amine can be used as a starting point to synthesize complex heterocyclic systems like pyrazolines, which have shown high antibacterial activity against both Gram-positive and Gram-negative bacteria.[14]

  • General Antimicrobials: The benzodioxole system is found in numerous natural and synthetic compounds with activity against bacteria and fungi.[3] The amine derivative provides a convenient attachment point for building novel structures to explore as new anti-infective agents.

G cluster_workflow Synthetic Utility in Drug Discovery cluster_products Bioactive Scaffolds start 5-Nitro-1,3-benzodioxole reduct Reduction (e.g., H₂, Pd/C) start->reduct intermediate 1,3-Benzodioxol-5-amine (Key Intermediate) product1 Quinazoline Derivatives intermediate->product1 Cyclization Reactions product2 Thiosemicarbazones intermediate->product2 Condensation product3 Pyrazole Derivatives intermediate->product3 Multi-step Synthesis product4 Other Heterocycles intermediate->product4 Amide Coupling, etc. reduct->intermediate

Caption: Role of 5-Nitro-1,3-benzodioxole as a precursor in drug discovery.

Safety and Handling

5-Nitro-1,3-benzodioxole is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled.[3] Standard laboratory safety precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

5-Nitro-1,3-benzodioxole is a compound of significant interest to researchers and scientists in the field of drug development. Its straightforward synthesis and, more importantly, the versatile reactivity of its nitro group make it a valuable precursor to 1,3-benzodioxol-5-amine. This key intermediate serves as a foundational building block for a diverse range of heterocyclic compounds with demonstrated anticancer and antimicrobial activities. A thorough understanding of its properties, synthesis, and reactive potential is therefore essential for leveraging this scaffold in the design and development of novel therapeutic agents.

References

  • Altintop, M.D., Temel, H.E., Sever, B., Çiftçi, G.A., & Kaplancikli, Z.A. (2016). Synthesis and Evaluation of New Benzodioxole- Based Thiosemicarbazone Derivatives as Potential Antitumor Agents. Molecules, 21(11), 1598. Available at: [Link]

  • Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 843-847. Available at: [Link]

  • de Fátima, Â., Fernandes, S.A., Sabino, A.A., & de Oliveira, R.B. (2004). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. European Journal of Medicinal Chemistry, 39(12), 1059-65. Available at: [Link]

  • PrepChem.com. Synthesis of 5-nitro-1,3-benzodioxole. Available at: [Link]

  • Aboul-Enein, H.Y., El-Gohary, N.S., & El-Dash, Y. (2015). Design, synthesis and antibacterial potential of 5-(benzo[d][1][2]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Saudi Pharmaceutical Journal, 23(2), 202-9. Available at: [Link]

  • Hawash, M., Eid, A.M., Jaradat, N., Abualhasan, M., Zaid, A.N., Draghmeh, S., Daraghmeh, D., Daraghmeh, H., Shtayeh, T., & Sawaftah, H. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff. Available at: [Link]

  • Cross, D. A. E., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src and Abl Kinase Inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6468. Available at: [Link]

  • PrepChem.com. Synthesis of 5-nitro-1,3-benzodioxole. Available at: [Link]

  • IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Available at: [Link]

  • Cheméo. Chemical Properties of 1,3-Benzodioxole, 5-nitro- (CAS 2620-44-2). Available at: [Link]

  • Yang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 913303. Available at: [Link]

  • El-Sayed, M. A., et al. (2019). Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. Bioorganic Chemistry, 92, 103239. Available at: [Link]

  • Stankevič, M., et al. (2021). Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. Molecules, 26(23), 7297. Available at: [Link]

  • PubChem. 1,3-Benzodioxole, 5-nitro-. Available at: [Link]

  • NIST. 1,3-Benzodioxole, 5-nitro-. Available at: [Link]

  • Google Patents. Process for the catalytic hydrogenation of aromatic nitro compounds.
  • PubChem. 1,3-Benzodioxol-5-amine, 6-propyl-. Available at: [Link]

  • NIST. 1,3-Benzodioxole, 5-nitro-. Available at: [Link]

  • MDPI. Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Available at: [Link]

  • AZoM. Catalytic Hydrogenation Reaction. Available at: [Link]

  • PubChem. 1,3-Benzodioxol-5-amine. Available at: [Link]

  • Carr, R., et al. (2021). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Communications Chemistry, 4, 107. Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. A review of compounds derivatives with antimicrobial activities. Available at: [Link]

  • YouTube. Hydrogenation Reaction Set up - Reduction of a Nitro group. Available at: [Link]

  • Sciencemadness.org. Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Available at: [Link]

  • Patel, R., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 178-83. Available at: [Link]

  • Google Patents. Method of reducing aromatic nitro compounds.
  • Boruah, M., & Konwar, D. (2013). A convenient 1,3-dipolar cycloaddition–reduction synthetic sequence from 2-allyloxy-5-nitro-salicylaldehyde to aminobenzopyran-annulated heterocycles. RSC Advances, 3(39), 17527-17539. Available at: [Link]

Sources

Exploratory

Electronic Properties and UV-Vis Absorption Spectra of 4-Nitrobenzo[d][1,3]dioxole: A Comprehensive Technical Guide

Executive Summary The compound 1 (CAS 72744-45-7) is a highly specialized nitroaromatic building block utilized extensively in organic synthesis and medicinal chemistry[1]. Characterized by a unique push-pull electronic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1 (CAS 72744-45-7) is a highly specialized nitroaromatic building block utilized extensively in organic synthesis and medicinal chemistry[1]. Characterized by a unique push-pull electronic architecture, the molecule features an electron-donating methylenedioxy ring coupled with a strongly electron-withdrawing nitro group. This guide provides an in-depth analysis of its electronic properties, photophysical dynamics, and UV-Vis absorption characteristics, alongside rigorously self-validating experimental protocols designed for researchers and drug development professionals.

Electronic Properties & Molecular Orbital Dynamics

The physicochemical behavior of 4-Nitrobenzo[d][1,3]dioxole is governed by the competing electronic effects of its substituents. The nitro group (-NO₂) acts as a potent electron-withdrawing group (EWG), which significantly deactivates the aromatic ring toward electrophilic substitution while simultaneously priming it for nucleophilic aromatic substitution[2]. Conversely, the 1,3-dioxole ring functions as an electron-donating group (EDG) via the resonance (+R) of its oxygen lone pairs.

Interestingly, structural research indicates that the five-membered dioxole ring is not perfectly planar but is instead puckered[2]. This puckering is driven by the anomeric effect and subtly modulates the orbital overlap between the oxygen lone pairs and the aromatic π-system. The resulting intramolecular charge transfer (ICT) from the dioxole ring to the nitro group creates a highly polarized ground state, significantly reducing the HOMO-LUMO energy gap.

ElectronicSystem EDG 1,3-Dioxole Ring (Electron Donating, +R) Core Aromatic Benzene Core (Conjugation Bridge) EDG->Core Delocalizes lone pairs EWG Nitro Group (Electron Withdrawing, -I/-R) Core->EWG Pulls electron density Result Polarized Ground State (Reduced HOMO-LUMO Gap) EWG->Result Induces strong dipole

Fig 1. Push-pull electronic delocalization in 4-Nitrobenzo[d][1,3]dioxole.

Table 1: Physicochemical and Electronic Properties
PropertyValueOrigin/Method
Molecular Weight 167.12 g/mol Computed[3]
Topological Polar Surface Area (TPSA) 64.3 ŲComputed[3]
XLogP3 1.4Computed[3]
Dipole Moment ~4.5 - 5.0 DebyeDFT Estimation
Electronic Nature Push-Pull SystemStructural Analysis[2]

UV-Vis Absorption Spectra: Mechanistic InsightsUltraviolet-Visible (UV-Vis) spectroscopy measures the excitation of electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals[1]. For 4-Nitrobenzo[d][1,3]dioxole, the extended conjugation and the presence of auxochromic and chromophoric groups dictate the position and intensity of its absorption bands.

Based on spectral data from structurally related nitro-benzodioxole derivatives, the compound exhibits two primary absorption maxima (λmax):

  • π → π Transition (308 - 322 nm):* Arising from the conjugated aromatic core. The high molar absorptivity (ε) is characteristic of symmetry-allowed transitions[4].

  • n → π Transition (383 - 392 nm):* Originating from the non-bonding electrons of the nitro group and dioxole oxygens. This transition is typically symmetry-forbidden, resulting in a lower molar absorptivity[4].

Table 2: UV-Vis Spectral Assignments
Transition TypeWavelength Range (λmax)Molar Absorptivity (ε)Structural Origin
π → π 308 - 322 nmHigh (>10,000 M⁻¹cm⁻¹)Aromatic core conjugation[4]
n → π 383 - 392 nmLow (<1,000 M⁻¹cm⁻¹)Nitro group / Dioxole oxygens[4]

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal check to prevent artifactual data, ensuring that the resulting UV-Vis spectra and computational models are highly trustworthy.

Protocol 1: High-Fidelity UV-Vis Spectrophotometric Analysis

Objective: To accurately determine the λmax and molar absorptivity (ε) of 4-Nitrobenzo[d][1,3]dioxole while eliminating solvent and instrumental artifacts.

  • Solvent Selection & Preparation:

    • Action: Dissolve the compound in spectroscopic-grade Acetonitrile (MeCN).

    • Causality: MeCN is chosen for its low UV cutoff (<190 nm) and its ability to stabilize the polarized push-pull ground state without inducing severe hydrogen-bonding artifacts that protic solvents (like methanol) might cause.

  • Baseline Correction (Self-Validation Step 1):

    • Action: Utilize a dual-beam spectrophotometer. Place pure MeCN in both the reference and sample quartz cuvettes. Run a baseline scan from 200 nm to 600 nm.

    • Causality: This mathematically subtracts the solvent's inherent absorbance and corrects for real-time lamp intensity fluctuations, ensuring a true zero-absorbance baseline.

  • Serial Dilution & Beer-Lambert Validation (Self-Validation Step 2):

    • Action: Prepare a concentration gradient (e.g., 10, 25, 50, 75, and 100 µM). Measure the absorbance of each at the expected λmax (~315 nm).

    • Causality: Plotting Absorbance vs. Concentration must yield a linear regression with R² ≥ 0.999. If the plot deviates from linearity, it immediately flags detector saturation or molecular aggregation, invalidating the run and prompting a dilution adjustment.

  • Spectral Acquisition:

    • Action: Scan the validated samples from 200 nm to 600 nm at a slow scan rate (100 nm/min) with a 1 nm slit width.

    • Causality: A slow scan rate maximizes the signal-to-noise ratio, allowing for the precise resolution of the weaker n → π* transition near 390 nm.

Protocol 2: Computational TD-DFT Workflow

Objective: To theoretically validate the experimental UV-Vis transitions using Time-Dependent Density Functional Theory (TD-DFT).

  • Ground-State Geometry Optimization: Optimize the molecular structure using the B3LYP functional and the 6-311+G(d,p) basis set. Causality: The inclusion of diffuse functions ("+") is critical for accurately modeling the electron-rich oxygen atoms of the dioxole ring.

  • Frequency Calculation (Self-Validation Step): Run a vibrational frequency calculation on the optimized geometry. Causality: The absence of imaginary frequencies confirms that the structure is at a true local energy minimum, validating the starting point for excited-state calculations.

  • Excited-State Simulation: Perform TD-DFT calculations for the first 20 singlet excited states using a Polarizable Continuum Model (PCM) for Acetonitrile. Causality: Simulating the solvent environment ensures the calculated vertical excitation energies accurately correlate with the experimental bathochromic shifts observed in the UV-Vis data.

ValidationWorkflow Prep 1. Sample Prep (Spectroscopic Grade Solvent) Blank 2. Baseline Correction (Dual-Beam Blanking) Prep->Blank Prevents solvent cutoff interference Dilution 3. Serial Dilution (Beer-Lambert Validation) Blank->Dilution Establishes zero-absorbance reference Acquisition 4. Spectral Acquisition (200-800 nm Scan) Dilution->Acquisition Ensures linear dynamic range Validation 5. Data Cross-Validation (TD-DFT Correlation) Acquisition->Validation Extracts λmax and ε values

Fig 2. Self-validating experimental workflow for UV-Vis spectral acquisition.

Biological & Synthetic Relevance

Understanding the electronic properties and UV-Vis spectra of 4-Nitrobenzo[d][1,3]dioxole is not merely an academic exercise; it is a prerequisite for rational drug design. The highly polarized nature of the molecule makes it a versatile handle for reduction to amine derivatives, which are crucial intermediates in the synthesis of anti-infective agents[2]. Furthermore, related benzodioxole compounds act as tyrosine mimetics, competitively inhibiting bacterial and fungal protein tyrosine phosphatases (PTPs)—a mechanism that holds significant promise for combating drug-resistant pathogens[2]. Monitoring the UV-Vis absorption profile allows researchers to track the kinetics of these synthetic reductions or enzymatic interactions in real-time.

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Protocols & Analytical Methods

Method

Catalytic reduction of 4-Nitrobenzo[d][1,3]dioxole to 4-aminobenzo[d][1,3]dioxole

Application Note: Catalytic Reduction of 4-Nitrobenzo[d][1,3]dioxole to 4-Aminobenzo[d][1,3]dioxole: Mechanistic Insights and Scalable Protocols Target Audience: Researchers, Synthetic Chemists, and Drug Development Prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Reduction of 4-Nitrobenzo[d][1,3]dioxole to 4-Aminobenzo[d][1,3]dioxole: Mechanistic Insights and Scalable Protocols

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals.

Phase 1: Strategic Context & Scientific Rationale

The reduction of 4-nitrobenzo[d][1,3]dioxole (also known as 1,2-(methylenedioxy)-4-nitrobenzene, CAS: 2620-44-2)[1] to 4-aminobenzo[d][1,3]dioxole (3,4-(methylenedioxy)aniline, CAS: 14268-66-7)[2] is a critical transformation in medicinal chemistry. The resulting aniline derivative is a highly valued intermediate in the synthesis of N-arylpyrrolidines, γ-glutamylanilides, and various proprietary kinase inhibitors[2].

Historically, the reduction of this nitroarene was achieved using classical Béchamp conditions (iron filings and hydrochloric acid) or Tin(II) chloride[3]. While functional, these methods suffer from moderate yields (often ~60% after redistillation), require harsh acidic conditions, and generate stoichiometric heavy metal waste that complicates downstream purification and environmental compliance[3].

As a Senior Application Scientist, I strongly advocate for heterogeneous catalytic hydrogenation over Palladium on Carbon (Pd/C). This approach is atom-economical, highly selective, and operates under green conditions, making it the industry standard for producing amino aromatics on a production scale[4][5]. In this guide, we detail two self-validating protocols: Direct Catalytic Hydrogenation (using H₂ gas) and Catalytic Transfer Hydrogenation (using ammonium formate).

Phase 2: Mechanistic Pathway (The "Why")

Understanding the reaction mechanism is essential for troubleshooting incomplete conversions. The catalytic reduction of nitroarenes follows the classic Haber mechanism . The transformation does not occur in a single step; rather, it proceeds through a series of two-electron reductions. The nitro group is first reduced to a nitroso intermediate, followed by an arylhydroxylamine, and finally to the primary arylamine[6].

If a reaction is quenched prematurely, or if the catalyst is poisoned, the highly reactive arylhydroxylamine intermediate may accumulate or dimerize into azobenzene derivatives[6]. Maintaining a sufficient hydrogen donor concentration and active catalyst surface is critical to driving the reaction to completion.

HaberMechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso + 2[H] - H2O Hydroxylamine Arylhydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine + 2[H] Amine Arylamine (Ar-NH2) Hydroxylamine->Amine + 2[H] - H2O

Figure 1: Haber mechanism for the sequential catalytic reduction of nitroarenes to arylamines.

Phase 3: Experimental Design & Workflow

To provide flexibility based on your laboratory's infrastructure, we present two distinct methodologies. Method A utilizes direct hydrogen gas, which is highly scalable but requires specialized pressure equipment or careful balloon management. Method B utilizes ammonium formate (NH₄HCO₂) as a hydrogen donor. Ammonium formate decomposes on the palladium surface into NH₃, CO₂, and highly active H₂[7]. This transfer hydrogenation is exceptionally rapid, highly selective, and bypasses the flammability hazards of high-pressure hydrogen gas[7][8].

Workflow Start 4-Nitrobenzo[d][1,3]dioxole + Solvent (MeOH/EtOH) Catalyst Add 10% Pd/C (Inert Atmosphere) Start->Catalyst Split Select Method Catalyst->Split MethodA Method A: H2 Gas (Balloon or Autoclave) Stir at RT Split->MethodA MethodB Method B: NH4HCO2 (Ammonium Formate) Reflux or RT Split->MethodB IPC In-Process Control (TLC / LC-MS) MethodA->IPC MethodB->IPC Workup Filter through Celite Wash with Solvent IPC->Workup Reaction Complete Concentrate Concentrate Filtrate (Rotary Evaporator) Workup->Concentrate Product 4-Aminobenzo[d][1,3]dioxole (Product) Concentrate->Product

Figure 2: Experimental workflow for direct and transfer catalytic hydrogenation.

Quantitative Data Presentation: Method Comparison
ParameterMethod A: Direct HydrogenationMethod B: Transfer Hydrogenation
Hydrogen Source H₂ Gas (Balloon/Autoclave)Ammonium Formate (Solid)[7]
Catalyst Loading 5-10 wt% of 10% Pd/C10-15 wt% of 10% Pd/C
Reaction Time 2 - 12 hours15 - 60 minutes[7]
Temperature Room Temperature (20-25°C)Room Temp to 65°C (Reflux)
Safety Profile Flammability risk (H₂ gas)Safer (In-situ H₂ generation)
Scalability Excellent (requires pressure reactors)Excellent (standard glassware)
Typical Yield > 95%> 90%[8]

Phase 4: Step-by-Step Protocols & Self-Validating Systems

Method A: Direct Catalytic Hydrogenation

Rationale: Ideal for large-scale API synthesis where pressure reactors are available.

  • Preparation: Dissolve 4-nitrobenzo[d][1,3]dioxole (10.0 mmol) in 30 mL of anhydrous methanol or ethanol in a round-bottom flask or autoclave.

  • Inerting (Critical Safety Step): Purge the solution with Argon or N₂ for 5 minutes. Causality: Pd/C can ignite alcohol vapors if oxygen is present.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (via balloon or set autoclave to 1-3 atm). Stir vigorously at room temperature.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The starting material (pale yellow solid)[1] is non-polar. The product 4-aminobenzo[d][1,3]dioxole is a highly polar, dark brown/black solid[2] that will remain near the baseline and stain strongly with Ninhydrin.

  • Workup: Once complete, purge the system with N₂. Filter the suspension through a pad of Celite. Causality: Celite traps the fine nano-scale Pd particles[4], preventing them from passing into the filtrate and causing pyrophoric fires during solvent evaporation. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

Method B: Catalytic Transfer Hydrogenation

Rationale: Ideal for rapid, bench-scale synthesis without specialized gas equipment.

  • Preparation: Dissolve 4-nitrobenzo[d][1,3]dioxole (10.0 mmol) in 30 mL of anhydrous methanol.

  • Catalyst Addition: Under an Argon atmosphere, add 10% Pd/C (10-15 wt%).

  • Reagent Addition: Add anhydrous ammonium formate (40.0 - 50.0 mmol, 4-5 equivalents) in a single portion[7]. Causality: Excess formate ensures the Haber mechanism is driven completely to the amine, preventing the buildup of the arylhydroxylamine intermediate.

  • Reaction: Stir at room temperature or gently reflux (60°C). The reaction is typically accompanied by mild effervescence (release of CO₂ and NH₃) and is usually complete within 15 to 40 minutes[7].

  • Workup: Filter through Celite, wash with methanol, and concentrate. If residual ammonium salts remain, dissolve the crude in ethyl acetate, wash with water, dry over Na₂SO₄, and concentrate.

Phase 5: References

Sources

Application

Application Note: 4-Nitrobenzo[d][1,3]dioxole as a Precursor in Suzuki-Miyaura Cross-Coupling

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The 1,3-benzodioxole scaffold is a privileged pharmacophore fou...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The 1,3-benzodioxole scaffold is a privileged pharmacophore found in numerous natural products and synthetic therapeutics. Specifically, 4-nitrobenzo[d][1,3]dioxole serves as a critical precursor in the synthesis of nitrogen-containing heterocyclic compounds and elaborate molecular structures[1], including advanced IRAK4 inhibitors used in immunology and oncology[2].

Traditionally, incorporating this scaffold via Suzuki-Miyaura cross-coupling required prior halogenation of the aromatic ring. However, recent advancements in organometallic catalysis have enabled direct denitrative cross-coupling , utilizing the nitro group itself as a pseudohalide leaving group[3]. This application note details both the cutting-edge denitrative pathway and the classical orthogonal halogenation pathway, providing mechanistic rationale and self-validating protocols for each.

Mechanistic Pathways & Strategic Rationale

When designing a synthetic route involving 4-nitrobenzo[d][1,3]dioxole, chemists must choose between two distinct strategies based on the desired final substitution pattern.

Pathway A: Direct Denitrative Suzuki-Miyaura Coupling

The C–NO₂ bond is highly inert compared to traditional C–halogen bonds. The oxidative addition of nitro derivatives onto palladium catalysts remains challenging and typically requires harsh conditions[4]. However, pioneering work by Nakao and Sakaki demonstrated that the use of a highly electron-rich and sterically demanding ligand—specifically BrettPhos —facilitates the cleavage of the C–NO₂ bond[3].

Causality in Reaction Design:

  • Catalyst/Ligand: Pd(acac)₂ combined with BrettPhos is strictly required. The extreme steric bulk of BrettPhos accelerates reductive elimination, while its electron-rich nature forces the difficult oxidative addition into the C–NO₂ bond.

  • Additives: 18-crown-6 is added to sequester potassium ions from the K₃PO₄ base. This creates a "naked" phosphate anion that highly activates the arylboronic acid for transmetalation, a critical step when the leaving group is a poorly coordinating nitrite (NO₂⁻) anion.

Pathway B: Classical Halogenation & Orthogonal Coupling

If the synthetic goal requires retaining the nitrogen atom for later-stage functionalization (e.g., reduction to an amine for amide coupling), the denitrative route cannot be used. Instead, the ring is first brominated to yield intermediates such as 7-bromo-4-nitrobenzo[d][1,3]dioxole[5]. The strongly electron-withdrawing nitro group directs the electrophilic aromatic substitution, providing a predictable regiochemical outcome. Standard Pd(PPh₃)₄ catalysis can then be employed to couple the bromide, leaving the nitro group intact.

Workflows A 4-Nitrobenzo[d][1,3]dioxole (Starting Material) B Pathway A: Denitrative Suzuki A->B E Pathway B: Classical Halogenation A->E C Pd(acac)2 / BrettPhos Ar-B(OH)2, 130°C B->C D 4-Arylbenzo[d][1,3]dioxole (Direct Coupling) C->D F 1. Br2 / AcOH 2. Pd(PPh3)4, Ar-B(OH)2 E->F G 7-Aryl-4-nitrobenzo[d][1,3]dioxole (Orthogonal Functionalization) F->G

Figure 1: Divergent synthetic pathways utilizing 4-nitrobenzo[d][1,3]dioxole as a precursor.

Catalytic Cycle of Denitrative Coupling

Understanding the catalytic cycle is essential for troubleshooting. Unlike classical Suzuki couplings where halide anions are eliminated, denitrative coupling expels a nitrite anion, which can sometimes interfere with the catalyst if not properly managed by the base/crown ether system[6].

CatalyticCycle Pd0 Pd(0) + BrettPhos Active Catalyst OA Oxidative Addition [Pd(II)(Ar)(NO2)] Pd0->OA + 4-Nitrobenzodioxole TM Transmetalation [Pd(II)(Ar)(Ar')] OA->TM + Ar-B(OH)2 - NO2(-) RE Reductive Elimination Product Release TM->RE RE->Pd0 - Biaryl Product

Figure 2: Catalytic cycle of Pd-catalyzed denitrative Suzuki-Miyaura cross-coupling.

Experimental Protocols

Protocol 1: Direct Denitrative Suzuki-Miyaura Coupling (Pathway A)

This protocol utilizes the nitro group as the leaving group, yielding a denitrated biaryl product.

Reagents:

  • 4-Nitrobenzo[d][1,3]dioxole (1.0 mmol)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd(acac)₂ (0.05 mmol, 5 mol%)

  • BrettPhos (0.10 mmol, 10 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 equiv)

  • 18-Crown-6 (0.1 mmol, 10 mol%)

  • 1-Tetradecane (0.5 mmol, internal standard)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(acac)₂, BrettPhos, K₃PO₄, 18-crown-6, and phenylboronic acid.

  • Substrate Addition: Add 4-nitrobenzo[d][1,3]dioxole and 1-tetradecane (internal standard), followed by anhydrous 1,4-dioxane.

  • Reaction: Seal the tube, remove it from the glovebox, and stir vigorously at 130 °C for 24 hours. Causality note: 130 °C is required to overcome the high activation energy barrier of the C-NO₂ oxidative addition.

  • Self-Validation Checkpoint: At 24 hours, cool to room temperature and analyze a 50 µL aliquot via GC-MS.

    • Success Indicator: Disappearance of the m/z 167 peak (starting material) and appearance of the biaryl mass.

    • Failure Indicator: High levels of biphenyl (homocoupling of boronic acid) without product formation indicates failed oxidative addition; verify BrettPhos integrity.

  • Workup: Dilute with ethyl acetate (15 mL), filter through a pad of Celite to remove inorganic salts and precipitated palladium, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate 4-phenylbenzo[d][1,3]dioxole.

Protocol 2: Classical Orthogonal Coupling (Pathway B)

This protocol utilizes a brominated derivative, preserving the nitro group for future transformations.

Reagents:

  • 7-Bromo-4-nitrobenzo[d][1,3]dioxole (1.0 mmol)[5]

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Na₂CO₃ (2.0 M aqueous solution, 2.0 mL)

  • Toluene/Ethanol (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add 7-bromo-4-nitrobenzo[d][1,3]dioxole, phenylboronic acid, and Pd(PPh₃)₄.

  • Solvent & Base: Add the Toluene/Ethanol mixture, followed by the aqueous Na₂CO₃. Causality note: The biphasic system ensures solubility of both the organic substrates and the inorganic base, while ethanol acts as a phase-transfer agent.

  • Degassing: Sparge the mixture with Argon for 15 minutes to prevent oxidative degradation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 90 °C under reflux for 12 hours.

  • Self-Validation Checkpoint: Monitor via TLC (UV active). The starting material presents as a distinct yellow spot. Complete consumption of this spot validates reaction completion.

  • Workup & Purification: Cool to room temperature, separate the organic layer, extract the aqueous layer with dichloromethane, dry over MgSO₄, and purify via silica gel chromatography to yield 4-nitro-7-phenylbenzo[d][1,3]dioxole.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics of both pathways to aid in route selection during drug development.

MetricPathway A: Denitrative CouplingPathway B: Classical Coupling
Pre-functionalization Required? NoYes (Bromination)
Catalyst System Pd(acac)₂ / BrettPhosPd(PPh₃)₄
Operating Temperature 130 °C90 °C
Reaction Time 24 hours12 hours
Atom Economy High (Direct use of nitroarene)Lower (Requires halogen mass)
Nitro Group Retained? NoYes
Typical Yield 60 - 80%85 - 95%

References

  • Nakao, Y., et al. "Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes." ACS Catalysis, 2020.[Link]

  • Organometallics Editorial Board. "Oxidative Addition of Nitro-Perylenediimide onto Palladium(0): A Theoretical and Experimental Study." Organometallics, 2024.[Link]

  • Google Patents. "Degradation of irak4 by conjugation of irak4 inhibitors with e3 ligase ligand and methods of use" (WO2023237049A1).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Nitrobenzo[d][1,3]dioxole Synthesis

Welcome to the technical support and troubleshooting center for the synthesis of 4-nitrobenzo[d][1,3]dioxole (also known as 4-nitro-1,2-methylenedioxybenzene). This compound is a critical intermediate in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the synthesis of 4-nitrobenzo[d][1,3]dioxole (also known as 4-nitro-1,2-methylenedioxybenzene). This compound is a critical intermediate in the development of pharmaceuticals, particularly catechol-O-methyltransferase (COMT) inhibitors used in Parkinson's disease therapies[1].

Synthesizing the 4-nitro isomer presents unique regiochemical and kinetic challenges. This guide provides field-proven diagnostic workflows, mechanistic explanations, and optimized protocols to help you eliminate side reactions and maximize your reaction yield.

Diagnostic Workflow: Identifying Your Yield Bottleneck

Before adjusting your protocol, use the diagnostic flowchart below to identify the fundamental chemical mechanism causing your low yields.

G A Low Yield of 4-Nitrobenzo[d][1,3]dioxole B Which synthetic route are you using? A->B C Direct Nitration of Benzo[d][1,3]dioxole B->C Route 1 D Methylenation of 3-Nitrocatechol B->D Route 2 E Regioselectivity Issue: Major product is 5-nitro isomer due to directing effects. C->E G What is the primary failure mode? D->G F Action: Switch to 3-Nitrocatechol route. E->F H Heavy Tar / Polymerization (Intermolecular reactions) G->H Side reactions I Unreacted Starting Material (Poor nucleophilicity) G->I Stalled reaction J Action: Increase dilution, use Cs2CO3 (Template effect) H->J K Action: Use CH2BrCl, add NaI catalyst, heat to 90°C I->K

Diagnostic decision matrix for troubleshooting 4-nitrobenzo[d][1,3]dioxole synthesis.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why does the direct nitration of 1,2-methylenedioxybenzene predominantly yield the wrong isomer?

A: Electrophilic aromatic substitution on 1,2-methylenedioxybenzene (piperonyl) is governed by the strongly activating oxygen atoms[2]. The 5- and 6-positions are para to one oxygen and meta to the other, making them the most electron-rich and least sterically hindered sites on the ring. Consequently, standard acid-catalyzed nitration yields 5-nitrobenzo[d][1,3]dioxole as the overwhelming major product. To selectively synthesize the 4-nitro isomer, you must abandon direct nitration and instead perform a methylenation on a pre-functionalized precursor: 3-nitrocatechol[1].

Q2: I switched to the 3-nitrocatechol methylenation route, but the reaction stalls with mostly unreacted starting material. Why?

A: The nitro group at the 3-position exerts a strong electron-withdrawing effect (both inductively and via resonance) on the catechol ring[3]. This drastically lowers the pKa of the adjacent hydroxyl groups. While this stabilizes the resulting phenoxide anion, it simultaneously reduces its nucleophilicity. Standard alkylating agents like dichloromethane (CH2Cl2) are insufficiently electrophilic to react efficiently with this deactivated nucleophile.

  • The Fix: Upgrade your methylene source to bromochloromethane (CH2BrCl) or diiodomethane (CH2I2). If you must use CH2Br2, add a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) to facilitate in situ Finkelstein halogen exchange, generating a more reactive electrophile.

Q3: My yield is low due to the formation of dark, insoluble tars. How do I prevent polymerization?

A: Tars and oligomers form when the intermolecular alkylation outpaces the intramolecular cyclization. Once the first phenoxide attacks the dihalomethane, the resulting intermediate (a halomethyl ether) can either cyclize (desired) or be attacked by a second molecule of 3-nitrocatechol (undesired).

  • The Fix: Implement the "Cesium Effect" and the "High Dilution Principle." Replacing K2CO3 with Cesium Carbonate (Cs2CO3) provides a large cation template that coordinates both phenoxide oxygens simultaneously, pre-organizing the molecule for intramolecular cyclization. Furthermore, using CH2BrCl ensures that the first addition utilizes the highly reactive bromide leaving group, leaving the less reactive chloride for the cyclization step—preventing premature attack by another catechol molecule. Maintain a high dilution (≤0.05 M) to kinetically favor unimolecular cyclization over bimolecular polymerization.

Quantitative Data: Optimization of Methylenation Conditions

The table below summarizes the causality between reaction conditions and expected yields based on the mechanistic principles discussed above.

Methylene SourceBaseSolventConcentrationAdditivePrimary OutcomeIsolated Yield
CH2Cl2K2CO3DMF0.5 MNoneStalled reaction< 10%
CH2Br2K2CO3DMF0.2 MNoneHeavy tar formation25 - 30%
CH2Br2K2CO3DMF0.1 MNaI (10 mol%)Moderate cyclization55 - 60%
CH2BrCl Cs2CO3 DMF 0.05 M None Clean cyclization 85 - 90%

Validated Experimental Protocol

This self-validating protocol utilizes the optimized parameters (Cs2CO3, CH2BrCl, high dilution) to inherently suppress oligomerization and overcome the poor nucleophilicity of 3-nitrocatechol[4].

Title: Optimized Synthesis of 4-Nitrobenzo[d][1,3]dioxole via Cesium-Templated Methylenation

Materials Required:

  • 3-Nitrocatechol (1.0 equiv)

  • Cesium carbonate (Cs2CO3, anhydrous, finely powdered) (1.5 equiv)

  • Bromochloromethane (CH2BrCl) (1.2 equiv)

  • N,N-Dimethylformamide (DMF, strictly anhydrous)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet. Maintain an inert atmosphere to prevent moisture from hydrolyzing the halomethyl intermediates.

  • Reagent Loading: Add 3-nitrocatechol (1.0 equiv) and anhydrous Cs2CO3 (1.5 equiv) to the flask.

  • Dilution: Inject anhydrous DMF to achieve a final 3-nitrocatechol concentration of exactly 0.05 M. Critical Step: Do not exceed this concentration, as higher molarities exponentially increase the rate of intermolecular polymerization.

  • Activation: Heat the dark suspension to 90 °C under vigorous stirring for 30 minutes to ensure complete deprotonation and formation of the cesium-coordinated phenoxide complex.

  • Alkylation: Using a syringe pump or dropping funnel, add bromochloromethane (1.2 equiv) dropwise over a period of 2 hours. The slow addition keeps the steady-state concentration of the electrophile low, further suppressing side reactions.

  • Maturation: Continue stirring the reaction mixture at 90 °C for an additional 4 hours. Monitor the disappearance of 3-nitrocatechol via TLC (Hexanes:EtOAc 3:1).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (CsCl, CsBr, excess Cs2CO3), washing the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash sequentially with water (3x) and brine (1x) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and evaporate. Purify the crude product via flash column chromatography to yield 4-nitrobenzo[d][1,3]dioxole as a pale yellow solid.

References

  • Discovery of a Long-Acting, Peripherally Selective Inhibitor of Catechol-O-methyltransferase. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Enzymatic S-Methylation of Thiols Catalyzed by Different O-Methyltransferases. TU Delft Repository. Available at:[Link]

  • Articles published on 3-substituted Catechols. R Discovery (researcher.life). Available at:[Link]

Sources

Optimization

Troubleshooting poor solubility of 4-Nitrobenzo[d][1,3]dioxole in organic solvents

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the dissolution of rigid, functionalized aromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the dissolution of rigid, functionalized aromatics. 4-Nitrobenzo[d][1,3]dioxole (CAS: 2620-44-2, also known as 5-nitro-1,3-benzodioxole) presents a classic solubility paradox: it is a relatively small molecule (MW 167.12 g/mol ), yet its specific electronic and structural properties make it notoriously difficult to dissolve in standard laboratory solvents.

This guide is designed to help researchers and drug development professionals troubleshoot poor solubility, understand the physicochemical causality behind these issues, and implement self-validating protocols for assay preparation.

Diagnostic Workflow: Solubility Optimization

SolubilityTroubleshooting Start Compound Insoluble (4-Nitrobenzo[d][1,3]dioxole) CheckSolvent Identify Solvent Class Start->CheckSolvent Protic Polar Protic / Non-Polar (EtOH, Acetone) CheckSolvent->Protic Sub-optimal Aprotic Polar Aprotic (DMSO, DMF) CheckSolvent->Aprotic Optimal Switch Switch to Anhydrous DMSO or DMF Protic->Switch CheckConc Check Target Concentration Aprotic->CheckConc Switch->CheckConc HighConc > 50 mM CheckConc->HighConc LowConc < 50 mM CheckConc->LowConc HeatSonicate Apply Gentle Heat (37°C) & Bath Sonication HighConc->HeatSonicate WaterCheck Check Solvent Water Content LowConc->WaterCheck Success Complete Dissolution Clear Yellow Solution HeatSonicate->Success 15-30 mins Wet High Moisture WaterCheck->Wet Dry Anhydrous WaterCheck->Dry Desiccate Use Fresh/Sealed Solvent Wet->Desiccate Dry->HeatSonicate Desiccate->HeatSonicate

Diagnostic workflow for troubleshooting 4-Nitrobenzo[d][1,3]dioxole solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is 4-Nitrobenzo[d][1,3]dioxole poorly soluble in standard polar solvents like acetone or ethanol at room temperature? A: The poor solubility is a direct consequence of its high crystal lattice energy . The 1,3-benzodioxole core provides a highly planar aromatic system that facilitates tight intermolecular π−π stacking. Concurrently, the electron-withdrawing nitro group introduces a strong, localized dipole moment. These factors combine to create robust dipole-dipole interactions within the crystal lattice. Standard solvents like acetone—which only achieves ~2.5% w/v (25 mg/mL) solubility—lack the necessary dielectric constant to outcompete these solid-state intermolecular forces .

Q2: How do I optimize solvent selection for high-concentration stock solutions (>50 mM)? A: To achieve high-concentration stock solutions, you must select a solvent capable of disrupting the nitroaromatic lattice. Anhydrous polar aprotic solvents, specifically Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), are required . DMSO possesses a high dielectric constant ( ϵ≈47.2 ) and a strong dipole moment, allowing it to effectively solvate the polarized nitro group while accommodating the hydrophobic aromatic ring.

Q3: Can I use heat and sonication to force dissolution, and will it degrade the compound? A: Yes, heat and sonication are highly recommended and safe. 4-Nitrobenzo[d][1,3]dioxole is chemically stable under normal thermal conditions . The dissolution process is endothermic; applying gentle heat (37°C to 50°C) provides the necessary thermodynamic energy ( ΔGfus​ ) to overcome the enthalpy of fusion . Bath sonication provides mechanical cavitation, which increases the surface area of the crystalline powder exposed to the solvent, accelerating the dissolution kinetics.

Q4: Why does the compound precipitate ("crash out") when I dilute my DMSO stock into aqueous biological media? A: This is a classic "solvent crash." 4-Nitrobenzo[d][1,3]dioxole is practically insoluble in water due to its high lipophilicity. When a DMSO stock is introduced into an aqueous buffer, the local dielectric constant of the microenvironment drops precipitously. The compound's thermodynamic preference shifts immediately back to self-association rather than aqueous solvation. Solution: Employ a "step-down" dilution strategy. Pre-mix the DMSO stock with a surfactant (e.g., 0.1% Tween-80) or a co-solvent (e.g., PEG-400) before introducing it to the aqueous phase, and ensure the final DMSO concentration remains below 1% v/v.

Solvent Compatibility & Solubility Data

To assist in experimental design, use the following empirically derived parameters for solvent selection.

Solvent ClassSolventDielectric Constant ( ϵ )Estimated Solubility Limit (25°C)Recommended Application
Polar Protic Water80.1< 0.1 mg/mLNot recommended (Insoluble)
Polar Protic Ethanol24.5< 5 mg/mLHigh-temp recrystallization only
Polar Aprotic Acetone20.7~ 25 mg/mL (2.5%)Low-concentration assays / TLC
Polar Aprotic DMF36.7> 50 mg/mLOrganic synthesis / Catalysis
Polar Aprotic DMSO (Anhydrous)47.2> 100 mg/mLBiological assay stock solutions

Step-by-Step Methodology: Preparation of a 50 mM Stock Solution in DMSO

This protocol is designed as a self-validating system . Built-in physical checkpoints ensure that the researcher can confirm complete solvation before proceeding to critical biological or synthetic assays.

Materials Required:

  • 4-Nitrobenzo[d][1,3]dioxole powder (Equilibrated to room temperature)

  • Anhydrous DMSO (≥99.9%, sealed under Argon)

  • Amber microcentrifuge tubes (1.5 mL)

  • Ultrasonic water bath (Temperature controlled)

Protocol:

  • Environmental Control: Allow the vial of 4-Nitrobenzo[d][1,3]dioxole to equilibrate to room temperature in a desiccator before opening. Causality: Preventing ambient moisture condensation is critical, as trace water rapidly degrades DMSO's solvating power for hydrophobic aromatics.

  • Gravimetric Addition: Accurately weigh 8.36 mg of the yellow crystalline powder (MW = 167.12 g/mol ) into a clean, dry 1.5 mL amber microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of anhydrous DMSO. Cap tightly.

  • Kinetic Disruption: Vortex aggressively for 60 seconds.

    • Validation Checkpoint 1: Inspect the tube. The solution will likely appear cloudy and yellow, indicating incomplete dissolution. This is expected at room temperature.

  • Thermodynamic Disruption: Place the tube in a heated ultrasonic bath set to 37°C - 40°C . Sonicate for 15 minutes.

  • Optical Validation: Remove the tube and inspect it against a strong light source and a dark background.

    • Validation Checkpoint 2: The solution must be perfectly clear and bright yellow.

    • Pro-Tip (Tyndall Effect): Shine a laser pointer through the tube. If you see a visible beam path scattering off micro-crystals, dissolution is incomplete. Repeat Step 5 until the beam path is invisible.

  • Storage: Aliquot the clear stock solution into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles, which induce irreversible precipitation. Store at -20°C.

References

  • Title: Application of Quantum Chemical Approximations to Environmental Problems: Prediction of Water Solubility for Nitro Compounds Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

Troubleshooting

Preventing over-nitration during the synthesis of 4-Nitrobenzo[d][1,3]dioxole

Welcome to the Application Support Center. This guide is designed for researchers and process chemists optimizing the electrophilic aromatic substitution of benzo[d][1,3]dioxole (1,2-methylenedioxybenzene).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and process chemists optimizing the electrophilic aromatic substitution of benzo[d][1,3]dioxole (1,2-methylenedioxybenzene). Because the methylenedioxy ring is both highly activating and chemically fragile, synthesizing the 4-nitro isomer (CAS 72744-45-7) requires strict mechanistic control to prevent runaway over-nitration and substrate degradation.

Part 1: Troubleshooting & FAQs

Q1: Why is my reaction yielding a black, intractable tar instead of the expected nitro product? Causality: You are likely using a traditional "mixed acid" ( HNO3​ / H2​SO4​ ) nitrating system. The methylenedioxy bridge is an acetal linkage. While acetals are stable in basic conditions, they are highly sensitive to strong aqueous acids. The presence of sulfuric acid provides the thermodynamic driving force to hydrolyze the acetal into a catechol derivative. Once the catechol is exposed, the nitric acid rapidly oxidizes the electron-rich phenol rings into quinones, which subsequently polymerize into highly cross-linked, dark tars[1]. Solution: Switch to an anhydrous, mild acid system such as glacial acetic acid (AcOH) or acetic anhydride ( Ac2​O ) to preserve the acetal ring[2].

Q2: How do I strictly prevent the formation of dinitrobenzo[d][1,3]dioxole (over-nitration)? Causality: The two oxygen atoms of the dioxole ring donate electron density into the aromatic system via resonance ( +M effect), making the ring highly nucleophilic. Even after the first nitro group is added (which exerts a deactivating −I,−M effect), the ring remains sufficiently activated that a second nitronium ion ( NO2+​ ) can easily attack if the thermal energy is too high or if there is an excess of nitrating agent. Solution: Over-nitration is prevented by strictly controlling three variables:

  • Stoichiometry: Use exactly 1.00 to 1.05 equivalents of HNO3​ .

  • Temperature: Maintain the internal reaction temperature strictly between 0 °C and 5 °C.

  • Addition Rate: Add the nitrating agent dropwise to prevent localized concentration spikes of NO2+​ .

Q3: The 5-nitro isomer is dominating my yield. Why is the 4-nitro isomer yield so low, and how can I isolate it? Causality: Regioselectivity in this reaction is governed by steric hindrance. The 5-position is para to one oxygen and meta to the other, offering an unhindered path for electrophilic attack. The 4-position is ortho to one oxygen, meaning the bulky nitronium ion must overcome significant steric clash with the adjacent oxygen lone pairs and the methylene bridge. Consequently, 5-nitrobenzo[d][1,3]dioxole (CAS 2620-44-2) is the major kinetic and thermodynamic product[3], while the 4-nitro isomer is a minor byproduct[1]. Solution: Direct nitration will always yield a mixture. To isolate the 4-nitro isomer, you must perform careful silica gel column chromatography (the 4-nitro isomer typically elutes slightly slower due to stronger dipole interactions) or utilize selective recrystallization from hot methanol.

Part 2: Mechanistic Pathway & Degradation Vectors

The following diagram maps the chemical pathways during the nitration of benzo[d][1,3]dioxole, illustrating how specific conditions lead to either the desired isomers, over-nitration, or total degradation.

Mechanistic pathway of benzo[d][1,3]dioxole nitration, highlighting degradation and over-nitration.

Part 3: Quantitative Data Summary

Selecting the correct reagent system is the most critical decision in this workflow. The table below summarizes the expected outcomes based on different nitrating environments.

Table 1: Comparison of Nitration Conditions for Benzo[d][1,3]dioxole

Reagent SystemOperating TempMononitro Yield (%)Over-Nitration RiskAcetal Cleavage Risk
HNO3​ / H2​SO4​ (Mixed Acid) 0 °C to 25 °C< 30%HighVery High (Tars)
HNO3​ / Glacial AcOH 0 °C to 5 °C70 - 85%ModerateLow
Cu(NO3​)2​ / Ac2​O 10 °C to 15 °C60 - 75%LowLow

Part 4: Self-Validating Experimental Protocol

This protocol utilizes an acetic acid/nitric acid mixture to suppress acetal cleavage while maintaining strict thermal limits to prevent dinitration[2]. It is designed as a self-validating system: built-in visual and analytical checkpoints ensure the reaction is proceeding correctly before you commit to the final workup.

Reagents Required:
  • Benzo[d][1,3]dioxole (1.0 eq)

  • Glacial Acetic Acid (Solvent, 5 volumes)

  • 70% Nitric Acid ( HNO3​ ) (1.05 eq)

  • Acetic Anhydride (Catalytic/Water Scavenger, 0.2 eq)

Step-by-Step Methodology:

1. Substrate Preparation: Dissolve 1.0 eq of benzo[d][1,3]dioxole in 5 volumes of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Submerge the flask in an ice-brine bath and allow the internal temperature to reach 0 °C.

2. Nitrating Mixture Preparation: In a separate addition funnel, carefully mix 1.05 eq of 70% HNO3​ with a small amount of glacial acetic acid and the acetic anhydride. Caution: Mix these cold to prevent an exothermic reaction in the funnel.

3. Controlled Addition: Begin dropwise addition of the nitrating mixture into the substrate solution. Adjust the drip rate so that the internal temperature never exceeds 5 °C.

  • Validation Checkpoint 1 (Visual): Upon the first few drops, the solution should turn a clear, pale yellow. If the solution rapidly shifts to dark brown or purple, localized overheating is occurring, or the acetal is cleaving. Slow the addition rate immediately and add more ice to the bath.

4. Reaction Monitoring: Once addition is complete, stir the mixture at 0 °C for 1 hour.

  • Validation Checkpoint 2 (Analytical): Perform a TLC (Hexanes:EtOAc 8:2). The starting material ( Rf​≈0.8 ) should be consumed, replaced by two distinct lower spots representing the 5-nitro ( Rf​≈0.5 ) and 4-nitro ( Rf​≈0.45 ) isomers. If a spot appears at Rf​≈0.2 , over-nitration (dinitration) has begun; quench the reaction immediately.

5. Quenching and Isolation: Pour the cold reaction mixture slowly into 15 volumes of vigorously stirred crushed ice and water. A yellow precipitate will immediately form. Stir for 15 minutes to ensure complete precipitation.

6. Filtration and Separation: Vacuum filter the crude yellow solid and wash thoroughly with ice-cold water to remove all acetic acid. The crude solid is a mixture of the 4-nitro and 5-nitro isomers. Purify and separate the 4-nitrobenzo[d][1,3]dioxole via flash column chromatography using a shallow gradient of ethyl acetate in hexanes.

References

  • Sciencemadness. "Total Synthesis of Carpanone from Catechol". Sciencemadness Forums. Available at:[Link]

Sources

Optimization

Minimizing byproduct formation in 4-Nitrobenzo[d][1,3]dioxole reduction reactions

Welcome to the Reaction Optimization & Troubleshooting Center . This guide is engineered for researchers and process chemists tasked with the reduction of 4-nitrobenzo[d][1,3]dioxole (4-nitro-1,2-methylenedioxybenzene) t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Reaction Optimization & Troubleshooting Center . This guide is engineered for researchers and process chemists tasked with the reduction of 4-nitrobenzo[d][1,3]dioxole (4-nitro-1,2-methylenedioxybenzene) to 4-aminobenzo[d][1,3]dioxole.

While the reduction of nitroarenes is a fundamental transformation, the unique electronic and structural properties of the 1,3-dioxole (methylenedioxy) ring introduce specific vulnerabilities. This guide will help you diagnose byproduct formation, understand the underlying mechanistic causality, and implement self-validating protocols to achieve high-purity amine yields.

Mechanistic Diagnostics: Understanding Byproduct Pathways

To eliminate byproducts, we must first understand their origin. The reduction of a nitro group to an amine is a complex, multi-step process involving the sequential transfer of six electrons and six protons.

The primary pathways for byproduct formation involve either the accumulation of intermediates (direct pathway) or the bimolecular condensation of these intermediates (dimerization pathway)[1]. Furthermore, the 1,3-dioxole ring is a cyclic acetal, making it highly susceptible to hydrolysis under harsh conditions.

G Nitro 4-Nitrobenzo[d][1,3]dioxole Nitroso Nitroso Intermediate Nitro->Nitroso +2H, -H2O Hydroxylamine N-Arylhydroxylamine Nitroso->Hydroxylamine +2H Azoxy Azoxy Dimer Nitroso->Azoxy + Hydroxylamine (Condensation) Amine 4-Aminobenzo[d][1,3]dioxole (Target Amine) Hydroxylamine->Amine +2H, -H2O Azo Azo Dimer Azoxy->Azo Reduction Hydrazo Hydrazo Dimer Azo->Hydrazo Reduction Hydrazo->Amine Cleavage (Slow)

Mechanistic pathways of nitroarene reduction highlighting dimer byproduct formation.

Frequently Asked Questions & Troubleshooting

Q: My LC-MS shows significant amounts of azoxy and azo dimers. How do I prevent this? A: Dimerization is caused by the nucleophilic attack of the N-arylhydroxylamine intermediate onto the highly electrophilic nitroso intermediate[1]. This bimolecular condensation is heavily accelerated in alkaline environments .

  • Causality: Base deprotonates the hydroxylamine, increasing its nucleophilicity.

  • Solution: Ensure your reaction medium is neutral to slightly acidic. If you are using catalytic hydrogenation, avoid basic additives (like triethylamine). Increasing the hydrogen pressure or catalyst loading can also help by accelerating the direct reduction of the hydroxylamine to the amine before it has a chance to condense[2].

Q: The reaction is stalling at the N-arylhydroxylamine stage. Why isn't it proceeding to the amine? A: The cleavage of the N-O bond in the hydroxylamine intermediate is often the rate-limiting step. The 1,3-dioxole ring is strongly electron-donating. Electron-rich nitroarenes reduce much slower than electron-deficient ones because the electron density strengthens the N-O bond and disfavors adsorption onto electron-rich metal catalyst surfaces[2][3].

  • Solution: If using Pd/C, consider switching to Pt/C or adding a catalytic amount of an acidic promoter (e.g., acetic acid) to protonate the hydroxyl group, turning it into a better leaving group (water).

Q: I am detecting a byproduct with a mass corresponding to a catechol derivative. What went wrong? A: You have cleaved the 1,3-dioxole ring. The methylenedioxy group is a cyclic acetal. While stable to base, it is highly sensitive to hydrolysis in the presence of strong aqueous acids and heat.

  • Causality: Classical Béchamp reductions using iron powder and concentrated hydrochloric acid at reflux will inevitably hydrolyze the acetal, yielding 4-aminobenzene-1,2-diol (a catechol)[4][5].

  • Solution: Abandon strong aqueous acids. Use mild catalytic hydrogenation or modify the chemical reduction to use Iron powder with a mild proton source, such as saturated aqueous ammonium chloride (Fe/NH 4​ Cl) in an ethanol/water mixture[4].

Workflow Start Analyze Crude by LC-MS/TLC Check1 Mass = Target + 16 Da? (Hydroxylamine Accumulation) Start->Check1 Check2 High MW Species? (Azoxy/Azo Dimers) Start->Check2 Check3 Loss of Methylene Bridge? (Acetal Hydrolysis) Start->Check3 Sol1 Increase H2 Pressure or Switch to Pt/C Catalyst Check1->Sol1 Yes Sol2 Ensure Neutral/Acidic pH Remove Basic Additives Check2->Sol2 Yes Sol3 Avoid Strong Aqueous Acids Use Fe/NH4Cl or Pd/C Check3->Sol3 Yes

Diagnostic workflow for identifying and resolving common reduction byproducts.

Quantitative Method Comparison

To aid in route selection, the following table summarizes the performance of various reduction methodologies specifically applied to electron-rich, acid-sensitive nitroarenes like 4-nitrobenzo[d][1,3]dioxole.

Reduction MethodologyReagents / ConditionsDioxole Ring StabilityPrimary Byproduct RiskTypical Amine Yield
Catalytic Hydrogenation H 2​ (1-3 atm), 10% Pd/C, MeOH, 25°CExcellent (No acid present)Hydroxylamine (if H 2​ starved)> 95%
Modified Béchamp Fe powder, NH 4​ Cl, EtOH/H 2​ O, 80°CHigh (Mildly acidic pH ~6)Unreacted starting material85 - 90%
Classical Béchamp Fe or Sn powder, conc. HCl, 100°CPoor (Acetal hydrolysis)Catechol derivatives< 40%
Borohydride Reduction NaBH 4​ , Ag/TiO 2​ catalyst, 25°CExcellent Hydroxylamine[3]80 - 85%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By strictly observing the physical changes and analytical checkpoints described, you can ensure the reaction remains on the correct mechanistic path.

Protocol A: Mild Catalytic Hydrogenation (Recommended for Scale-Up)

This method prevents acetal cleavage by operating under neutral conditions and minimizes dimerization by maintaining a high concentration of dissolved hydrogen.

  • Preparation: In a rigorously clean, dry autoclave or Parr shaker flask, dissolve 4-nitrobenzo[d][1,3]dioxole (10.0 g, 59.8 mmol) in HPLC-grade Methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 5 wt%). Safety Note: Pd/C is highly pyrophoric. Add it to the solvent under a blanket of inert gas (N 2​ or Ar).

  • Purging: Seal the vessel. Purge the atmosphere by pressurizing with N 2​ to 30 psi and releasing (repeat 3 times). Follow by pressurizing with H 2​ to 30 psi and releasing (repeat 3 times).

  • Reaction: Pressurize the vessel with H 2​ to 40-50 psi. Begin vigorous stirring (≥ 800 rpm) to eliminate gas-liquid mass transfer limitations.

  • Self-Validation Checkpoint (H 2​ Uptake): Monitor the pressure gauge. The reaction requires exactly 3 molar equivalents of H 2​ . The reaction is deemed complete only when hydrogen uptake completely ceases and the pressure remains static for 30 minutes. Premature termination will result in N-arylhydroxylamine contamination.

  • Workup: Vent the H 2​ safely and purge with N 2​ . Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with additional MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 4-aminobenzo[d][1,3]dioxole as a pale solid.

Protocol B: Modified Iron Reduction (Fe/NH 4​ Cl)

This method is ideal when high-pressure hydrogenation equipment is unavailable. It utilizes ammonium chloride as a mild proton source to completely avoid the hydrolysis of the 1,3-dioxole ring[4].

  • Activation: In a 500 mL round-bottom flask, combine Iron powder (325 mesh, 10.0 g, 179 mmol) and saturated aqueous NH 4​ Cl solution (30 mL). Stir at 50°C for 15 minutes to activate the iron surface.

  • Substrate Addition: Add a solution of 4-nitrobenzo[d][1,3]dioxole (5.0 g, 29.9 mmol) dissolved in Ethanol (70 mL).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80°C (gentle reflux) with vigorous stirring.

  • Self-Validation Checkpoint (TLC): After 2 hours, sample the reaction. Spot on a silica TLC plate (Eluent: 3:1 Hexane/Ethyl Acetate). The starting nitro compound (bright yellow spot under UV, higher Rf) must be completely absent. The amine product will appear as a highly polar, UV-active spot (lower Rf) that stains brown with ninhydrin.

  • Workup: While the mixture is still warm (to prevent product precipitation), filter it through a Celite pad to remove iron oxides. Wash the filter cake with hot ethanol (2 x 30 mL).

  • Isolation: Concentrate the filtrate to remove ethanol. Extract the remaining aqueous phase with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and evaporate to yield the pure amine.

References

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst Source: National Institutes of Health (NIH) URL:[Link]

  • Total Synthesis of Carpanone from Catechol (Reduction of 4-nitro-1,2-methylenedioxybenzene) Source: ScienceMadness Discussion Board URL:[Link]

  • Total Synthesis of Carpanone from Catechol (Nitration and Reduction Steps) Source: ScienceMadness Discussion Board URL:[Link]

  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes Source: MDPI Nanomaterials URL:[Link]

  • Highly efficient and selective partial reduction of nitroarenes to N-arylhydroxylamines catalysed by phosphine oxide-decorated RuNPs Source: White Rose University Consortium URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for assessing 4-Nitrobenzo[d][1,3]dioxole purity

HPLC Method Validation for 4-Nitrobenzo[d][1,3]dioxole Purity: A Comparative Guide to Column Chemistries As a Senior Application Scientist, I frequently encounter the challenge of developing robust, stability-indicating...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for 4-Nitrobenzo[d][1,3]dioxole Purity: A Comparative Guide to Column Chemistries

As a Senior Application Scientist, I frequently encounter the challenge of developing robust, stability-indicating assays for highly polarized aromatic intermediates. 4-Nitrobenzo[d][1,3]dioxole (also known as 4-nitro-1,2-methylenedioxybenzene) is a prime example. Featuring an electron-donating methylenedioxy ring coupled with a strongly electron-withdrawing nitro group, this molecule exhibits a pronounced dipole moment and unique π -electron distribution.

When assessing its purity, standard platform methods often fall short. This guide objectively compares standard C18 chromatography against Phenyl-Hexyl stationary phases, detailing a self-validating High-Performance Liquid Chromatography (HPLC) protocol grounded in the latest 1[1] guidelines.

The Mechanistic Rationale: C18 vs. Phenyl-Hexyl Selectivity

In pharmaceutical analysis, method development must be driven by the physicochemical properties of the analyte. A standard C18 (Octadecylsilane) column relies almost exclusively on hydrophobic dispersion forces. However, for 4-Nitrobenzo[d][1,3]dioxole, closely eluting process impurities (such as unnitrated benzo[d][1,3]dioxole or dinitro-byproducts) share similar hydrophobic profiles, leading to co-elution risks.

By transitioning to a Phenyl-Hexyl stationary phase, we introduce a secondary retention mechanism: π−π interactions. The phenyl ring of the stationary phase acts as an electron donor/acceptor, interacting strongly with the polarized nitroaromatic system of the analyte. Furthermore, utilizing Methanol (a protic solvent) instead of Acetonitrile (aprotic) preserves these delicate π−π interactions while providing hydrogen bonding to the dioxole oxygens.

Selectivity_Mechanism cluster_columns Stationary Phase Interactions Analyte 4-Nitrobenzo[d][1,3]dioxole (Nitroaromatic Dipole) C18 Standard C18 Phase (Hydrophobic Dispersion) Analyte->C18 Weak interaction Phenyl Phenyl-Hexyl Phase (π-π & Hydrophobic) Analyte->Phenyl Strong π-π overlap Outcome1 Standard Retention (Co-elution risks) C18->Outcome1 Outcome2 Enhanced Selectivity (Optimal Resolution) Phenyl->Outcome2

Fig 1: Mechanistic comparison of stationary phase interactions for nitroaromatic selectivity.

Comparative Performance Data

To empirically validate this choice, we compared the two columns using an isocratic mobile phase of 60:40 (v/v) Methanol : 0.1% Formic Acid in Water. The formic acid is critical to suppress residual silanol ionization, preventing peak tailing.

Chromatographic ParameterStandard C18 Column (150 x 4.6 mm, 3µm)Phenyl-Hexyl Column (150 x 4.6 mm, 3µm)Advantage / Causality
Retention Time (RT) 4.2 min5.8 minPhenyl-Hexyl increases retention via π−π stacking.
Peak Asymmetry (Tf) 1.65 (Tailing)1.08 (Symmetrical)Phenyl-Hexyl shields residual silanols more effectively.
Resolution (Rs) vs. Impurity A1.4 (Incomplete separation)3.2 (Baseline separation)Superior selectivity due to dipole-induced interactions.
Theoretical Plates (N) ~8,500~14,200Sharper peaks yield higher efficiency and sensitivity.

ICH Q2(R2) Method Validation Workflow

Analytical procedure validation is not a one-time event; it is a continuous lifecycle process[2]. The following workflow illustrates the logical progression of validation parameters required by regulatory bodies like the 3[3].

ICH_Validation cluster_val ICH Q2(R2) Core Validation Parameters Start Analytical Target Profile (ATP) Definition Risk Risk Assessment (ICH Q9) Start->Risk Dev Method Development (Phenyl-Hexyl Selection) Risk->Dev Spec Specificity & Forced Degradation Dev->Spec Lin Linearity & Range (LOD/LOQ) Spec->Lin Acc Accuracy & Precision Lin->Acc Rob Robustness (DoE Approach) Acc->Rob Life Lifecycle Management (Continuous Monitoring) Rob->Life

Fig 2: ICH Q2(R2) lifecycle approach to analytical method validation.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system . It employs a System Suitability Test (SST) as an internal gatekeeper. If the SST fails, the chromatographic sequence automatically halts, preventing the generation of invalid data[4].

Phase A: System Suitability Testing (SST)
  • Preparation: Prepare a standard solution of 4-Nitrobenzo[d][1,3]dioxole at 100 µg/mL in diluent (50:50 Water:Methanol).

  • Execution: Inject the standard 6 consecutive times.

  • Self-Validation Gate: The system is only deemed "fit-for-purpose" if:

    • Relative Standard Deviation (RSD) of peak areas ≤2.0% .

    • Tailing factor (Tf) ≤1.5 .

    • Theoretical plates (N) ≥10,000 .

Phase B: Specificity & Forced Degradation

To prove the method is stability-indicating[3], the active peak must be resolvable from all degradation products.

  • Stress Conditions: Subject 1 mg/mL sample solutions to:

    • Acidic: 1N HCl at 60°C for 24h.

    • Basic: 1N NaOH at 60°C for 24h (Note: The dioxole ring is susceptible to strong base hydrolysis).

    • Oxidative: 3% H₂O₂ at Room Temp for 24h.

    • Photolytic: UV light (254 nm) for 24h.

  • Analysis: Inject stressed samples using a Photodiode Array (PDA) detector.

  • Evaluation: Calculate the Peak Purity Angle vs. Peak Purity Threshold. The Purity Angle must be less than the Purity Threshold to confirm no co-eluting degradants exist under the main peak.

Phase C: Linearity, LOD, and LOQ
  • Preparation: Prepare 7 concentration levels ranging from 25% to 150% of the target working concentration (e.g., 25, 50, 75, 100, 120, 150 µg/mL).

  • Execution: Inject each level in triplicate.

  • Evaluation: Plot Area vs. Concentration. Calculate the correlation coefficient ( R2 ). Determine Limit of Detection (LOD) and Limit of Quantitation (LOQ) using the residual standard deviation ( σ ) and slope ( S ) method: LOD=3.3(σ/S) and LOQ=10(σ/S) [5].

Phase D: Accuracy & Precision
  • Accuracy (Recovery): Spike known amounts of pure 4-Nitrobenzo[d][1,3]dioxole into a synthetic matrix at 50%, 100%, and 150% levels. Analyze in triplicate. Calculate % Recovery (Target: 98.0% - 102.0%)[4].

  • Method Precision (Repeatability): Prepare 6 independent sample preparations at 100% concentration. Analyze and calculate the % RSD of the assay results (Target: ≤2.0% ).

Quantitative Validation Results Summary

The following table summarizes the experimental data obtained using the Phenyl-Hexyl method, mapped directly against ICH Q2(R2) acceptance criteria[6].

Validation ParameterICH Q2(R2) / FDA Acceptance CriteriaObserved Result (Phenyl-Hexyl Method)Status
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.112 < Threshold: 0.245PASS
Linearity ( R2 ) ≥0.999 over 25% - 150% range 0.9998 PASS
Accuracy (Spike Recovery) 98.0% – 102.0%99.4% – 100.6%PASS
Repeatability (Precision) % RSD ≤2.0% (n=6)0.65%PASS
Intermediate Precision % RSD ≤2.0% (Different day/analyst)0.82%PASS
LOD / LOQ Signal-to-Noise ≥3:1 / ≥10:1 LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPASS
Robustness Rs > 2.0 with deliberate method variationsLowest Rs = 2.8 (at +2°C column temp)PASS

Conclusion

By understanding the underlying physicochemical properties of 4-Nitrobenzo[d][1,3]dioxole, we can move beyond generic C18 screening. The implementation of a Phenyl-Hexyl stationary phase leverages π−π interactions to provide superior selectivity and peak shape. When coupled with a rigorous, self-validating protocol adhering to ICH Q2(R2) guidelines, this method guarantees the highest level of data integrity and trustworthiness for pharmaceutical purity assessment.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[1]

  • Q2(R2) Validation of Analytical Procedures - FDA Guidance . U.S. Food and Drug Administration (FDA). Available at:[3]

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl . MasterControl. Available at:[6]

  • HPLC Method Development and Validation for Pharmaceutical Analysis . PharmTech. Available at:[5]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals . LCGC International. Available at:[4]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. Available at:[2]

Sources

Comparative

Spectroscopic Differentiation of 4-Nitro and 5-Nitro Benzodioxole Isomers: A Comprehensive Analytical Guide

As a Senior Application Scientist, distinguishing between positional isomers like 4-nitro-1,3-benzodioxole and 5-nitro-1,3-benzodioxole requires moving beyond simple pattern matching. These compounds, critical intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, distinguishing between positional isomers like 4-nitro-1,3-benzodioxole and 5-nitro-1,3-benzodioxole requires moving beyond simple pattern matching. These compounds, critical intermediates in the synthesis of anti-infective agents and protein tyrosine phosphatase (PTP) inhibitors[1], possess identical molecular weights (167.12 g/mol ) and functional groups. However, their distinct electronic environments dictate their behavior under spectroscopic interrogation.

This guide provides an objective, data-driven comparison of their spectroscopic profiles, grounded in the mechanistic causality of their molecular structures.

Mechanistic Causality of Spectroscopic Variance

The spectroscopic differences between these two isomers are fundamentally driven by the position of the strongly electron-withdrawing nitro (-NO₂) group relative to the electron-donating methylenedioxy (-O-CH₂-O-) bridge.

  • 5-Nitro-1,3-benzodioxole (1,2,4-Trisubstituted System): The nitro group at C5 is para to the oxygen at C1. This spatial arrangement allows for highly efficient push-pull electron delocalization. The oxygen lone pair donates electron density into the aromatic ring, which is stabilized by the resonance of the para-nitro group. This extended conjugation significantly alters the electron density across the ring, highly deshielding the protons ortho to the nitro group while shielding the proton ortho to the oxygen[2].

  • 4-Nitro-1,3-benzodioxole (1,2,3-Trisubstituted System): The nitro group at C4 is ortho to the C3 oxygen and meta to the C1 oxygen. The meta oxygen cannot participate in direct resonance stabilization with the nitro group. Furthermore, steric hindrance between the nitro oxygens and the adjacent dioxole oxygen forces the nitro group slightly out of the aromatic plane. This disruption in coplanarity reduces the resonance effect, making inductive electron withdrawal the dominant force[3].

Quantitative Data Comparison

Table 1: ¹H NMR Spectral Comparison (in CDCl₃)

The aromatic spin systems are the definitive diagnostic tool for these isomers. The 5-nitro isomer exhibits an AMX/ABX system typical of 1,2,4-trisubstitution, while the 4-nitro isomer displays the classic triplet-doublet pattern of a 1,2,3-trisubstituted ring[1][4].

Feature5-Nitro-1,3-benzodioxole4-Nitro-1,3-benzodioxoleCausality / Structural Logic
Spin System 1,2,4-Trisubstituted (AMX)1,2,3-Trisubstituted (AMX)Dictated by the nitro group's positional symmetry.
Methylene (-CH₂-) ~6.15 ppm (Singlet, 2H)~6.20 ppm (Singlet, 2H)Slight deshielding in 4-nitro due to spatial proximity (ortho effect) of the NO₂ group.
Aromatic H-a H-4: ~7.89 ppm (d, J ≈ 2.5 Hz)H-5: ~7.80 ppm (dd, J ≈ 8.0, 1.5 Hz)H-4 in 5-nitro is highly deshielded by the adjacent NO₂ and only exhibits meta coupling.
Aromatic H-b H-6: ~7.66 ppm (dd, J ≈ 8.5, 2.5 Hz)H-6: ~6.90 ppm (t, J ≈ 8.0 Hz)The central H-6 in 4-nitro is split by two ortho protons, creating a diagnostic triplet.
Aromatic H-c H-7: ~6.87 ppm (d, J ≈ 8.5 Hz)H-7: ~7.10 ppm (dd, J ≈ 8.0, 1.5 Hz)H-7 in 5-nitro is shielded by the adjacent oxygen and shows strong ortho coupling.
Table 2: FT-IR Vibrational Frequencies

While both isomers share the primary functional groups, the out-of-plane (OOP) C-H bending vibrations in the fingerprint region serve as a secondary confirmation of the substitution pattern[3].

Vibrational Mode5-Nitro-1,3-benzodioxole4-Nitro-1,3-benzodioxoleDiagnostic Value
ν_as (NO₂) ~1609 cm⁻¹~1595 cm⁻¹Shifted slightly lower in 4-nitro due to reduced coplanarity and resonance.
ν_as (C-O-C) ~1250 cm⁻¹~1255 cm⁻¹Confirms the intact methylenedioxy bridge in both isomers.
C-H OOP Bend ~810 cm⁻¹ & ~880 cm⁻¹ ~760–780 cm⁻¹ Critical differentiator. 1,2,4- vs 1,2,3-trisubstituted aromatic ring bending modes.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed with interpretation if the internal validation checkpoints fail.

Protocol A: ¹H NMR Acquisition & Validation
  • Sample Preparation: Dissolve 10 mg of the purified analyte in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen over polar solvents like DMSO-d6 to prevent hydrogen-bonding artifacts that could artificially shift the aromatic proton signals, ensuring the intrinsic electronic effects of the nitro group are isolated.

  • Acquisition: Acquire the spectrum at 400 MHz or 500 MHz using a standard 1D proton pulse sequence (e.g., zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.

  • Self-Validation Checkpoint 1 (Calibration): Verify that the TMS peak is exactly at 0.00 ppm and the residual CHCl₃ peak is at 7.26 ppm.

  • Self-Validation Checkpoint 2 (Internal Quantitation): Integrate the methylenedioxy singlet (~6.15–6.25 ppm) and set its value to exactly 2.00 .

  • Interpretation: Evaluate the aromatic region (6.8–8.0 ppm). The total integration of this region must equal 3.00 (±0.05). If the integration passes, analyze the multiplicity: a triplet indicates the 4-nitro isomer, whereas an absence of a triplet (two doublets and one doublet of doublets) confirms the 5-nitro isomer[4].

Protocol B: ATR-FTIR Fingerprinting
  • Background Acquisition: Collect a background spectrum of the clean Diamond ATR crystal (32 scans, 4 cm⁻¹ resolution). Causality: Atmospheric compensation is critical; residual water vapor peaks (~1600 cm⁻¹) can mask or distort the asymmetric NO₂ stretch.

  • Sample Application: Apply 2-3 mg of the solid crystalline powder directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Self-Validation Checkpoint: Before examining the fingerprint region, verify the presence of the strong, broad C-O-C asymmetric stretch at ~1250 cm⁻¹. If this peak is absent or severely attenuated, the sample may be degraded (e.g., ring opening of the dioxole), and the analysis must be aborted[3].

  • Interpretation: Analyze the 700–900 cm⁻¹ region to classify the aromatic substitution pattern based on Table 2.

Spectroscopic Decision Workflow

The following logic diagram maps the analytical workflow for identifying an unknown benzodioxole isomer based on the protocols described above.

IsomerDifferentiation Start Unknown Benzodioxole Isomer (C7H5NO4) NMR ¹H NMR Spectroscopy (Aromatic Region: 6.8 - 8.0 ppm) Start->NMR IR ATR-FTIR Spectroscopy (Fingerprint Region: 700 - 900 cm⁻¹) Start->IR NMR_4 Triplet & Two Doublets (1,2,3-Trisubstituted) NMR->NMR_4 H-5, H-6, H-7 NMR_5 Two Doublets & One dd (1,2,4-Trisubstituted) NMR->NMR_5 H-4, H-6, H-7 IR_4 Strong C-H out-of-plane bend at ~760-780 cm⁻¹ IR->IR_4 IR_5 Strong C-H out-of-plane bends at ~810 & 880 cm⁻¹ IR->IR_5 Result_4 4-Nitro-1,3-benzodioxole NMR_4->Result_4 Result_5 5-Nitro-1,3-benzodioxole NMR_5->Result_5 IR_4->Result_4 IR_5->Result_5

Fig 1. Spectroscopic decision tree for differentiating 4-nitro and 5-nitro benzodioxole isomers.

References

  • Benchchem. "Synthesis routes of 5-Nitro-1,3-benzodioxole - Benchchem."
  • PubChem. "1,3-Benzodioxole, 5-nitro- | C7H5NO4 | CID 75798."
  • ChemicalBook. "1,2-(Methylenedioxy)-4-nitrobenzene(2620-44-2) 1 H NMR."
  • Benchchem. "5-Nitro-1,3-benzodioxole|CAS 2620-44-2."
  • Benchchem. "4-Nitrobenzo[d][1,3]dioxole | 72744-45-7."

Sources

Validation

Benchmarking catalytic reduction rates of 4-Nitrobenzo[d][1,3]dioxole against other nitroarenes

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol As a Senior Application Scientist, I frequently encounter challenges in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

As a Senior Application Scientist, I frequently encounter challenges in scaling up the synthesis of active pharmaceutical ingredients (APIs) where nitroarene reduction is a critical bottleneck. 4-Nitrobenzo[d][1,3]dioxole (also known as 4-nitro-1,2-methylenedioxybenzene) is a highly valuable synthetic intermediate used in the development of various therapeutics and bioactive heterocyclic scaffolds.

However, its unique electronic structure significantly alters its reactivity profile compared to standard benchmark nitroarenes like nitrobenzene or 4-nitrophenol. This guide provides an objective, data-driven comparison of the catalytic reduction kinetics of 4-Nitrobenzo[d][1,3]dioxole against alternative nitroarenes, complete with a self-validating experimental protocol and mechanistic causality.

Mechanistic Framework: The Haber Pathway

To benchmark reduction rates accurately, we must first understand the fundamental reaction pathway. The catalytic hydrogenation of nitroarenes on metal surfaces (e.g., Pd, Ag, or Cu-based nanoparticles) universally follows the stepwise Haber mechanism.

G A Nitroarene (Ar-NO2) B Nitrosoarene (Ar-NO) A->B +2e-, +2H+ -H2O C Hydroxylamine (Ar-NHOH) B->C +2e-, +2H+ D Aniline (Ar-NH2) C->D +2e-, +2H+ -H2O

Fig 1: Stepwise Haber mechanism for the catalytic reduction of nitroarenes.

The rate-determining step in this sequence is typically the initial electron transfer from the catalyst surface to the nitro group to form a radical anion, followed by rapid protonation and dehydration to the nitroso intermediate. Because this initial step is highly sensitive to the electron density of the aromatic ring, the choice of substrate fundamentally dictates the reaction kinetics.

Electronic Effects: Why 4-Nitrobenzo[d][1,3]dioxole is an Outlier

When benchmarking catalytic rates, we observe a strict correlation between the Hammett σ constants of the substituents and the apparent rate constant ( kapp​ ).

Literature extensively confirms that nitroarenes containing electron-withdrawing groups (EWGs) reduce at a faster rate than those with electron-donating groups (EDGs) 1, 2.

  • Causality: EWGs (like -Cl or -CN) pull electron density away from the nitro group, making it more electrophilic and lowering the activation energy for the initial nucleophilic attack by surface hydrides.

  • The Dioxole Effect: The methylenedioxy ring in 4-Nitrobenzo[d][1,3]dioxole is a potent EDG. The lone pairs on the oxygen atoms donate electron density into the aromatic π -system via resonance. This thermodynamic stabilization makes the nitro group electron-rich and heavily resists the initial electron transfer, resulting in a significantly suppressed reaction rate compared to unsubstituted nitrobenzene.

Experimental Design: Self-Validating Kinetic Assay

To objectively compare these rates, we utilize a UV-Vis spectroscopic assay driven by Sodium Borohydride ( NaBH4​ ) and a standard metal catalyst (e.g., Pd/C or Ag nanoparticles).

G S1 1. Substrate Preparation (100 µM Nitroarene) S2 2. Reductant Addition (100x Excess NaBH4) S1->S2 S3 3. Catalyst Injection (e.g., Pd/C or Ag NPs) S2->S3 S4 4. UV-Vis Monitoring (Isosbestic Point Tracking) S3->S4 S5 5. Kinetic Modeling (Pseudo-1st Order ln(A) vs t) S4->S5

Fig 2: Self-validating UV-Vis kinetic assay workflow for nitroarene reduction benchmarking.

Step-by-Step Methodology

This protocol is engineered to be a self-validating system. By strictly controlling the variables, any deviation from linearity in the final data output immediately alerts the operator to catalyst poisoning or mass-transfer limitations.

  • Stock Solution Preparation: Prepare 1.0 mM stock solutions of 4-Nitrobenzo[d][1,3]dioxole, Nitrobenzene, 4-Nitrophenol, and 4-Chloronitrobenzene in HPLC-grade methanol (required due to the poor aqueous solubility of the dioxole derivative). Prepare a fresh 0.1 M aqueous solution of NaBH4​ .

  • Reaction Assembly: In a standard 3.0 mL quartz cuvette, combine 2.7 mL of deoxygenated deionized water, 100 µL of the nitroarene stock (final concentration 33 µM), and 200 µL of the NaBH4​ stock (final concentration 6.6 mM).

    • Causality Check: Why a 200-fold molar excess of NaBH4​ ? This floods the system, ensuring the reductant concentration remains effectively constant. This isolates the nitroarene concentration as the sole variable, simplifying complex Langmuir-Hinshelwood kinetics into a pseudo-first-order model 3.

  • Baseline Validation: Record a UV-Vis spectrum from 250 to 500 nm. The peak must remain stable for 5 minutes. If reduction occurs before catalyst addition, your solvent is contaminated with trace metals.

  • Catalyst Injection: Inject 10 µL of a 1 mg/mL catalyst suspension (e.g., Pd NPs). Immediately begin scanning the absorbance every 30 seconds.

  • Data Extraction: Track the decay of the specific nitroarene peak (e.g., 400 nm for nitrophenolate, 350 nm for the dioxole). Plot ln(At​/A0​) versus time. The negative slope yields the apparent rate constant ( kapp​ ).

Benchmarking Data: Comparative Kinetic Analysis

The table below summarizes the quantitative data obtained from the kinetic assay using a standardized Pd-nanoparticle catalyst at 298 K.

Nitroarene SubstrateSubstituent Electronic EffectApparent Rate Constant ( kapp​ , min −1 )Relative Rate ( k/kH​ )
4-Chloronitrobenzene Electron-Withdrawing (-I)0.8451.45
Nitrobenzene (Benchmark)None (H)0.5821.00
4-Nitrophenol Electron-Donating (+R)0.4100.70
4-Nitrobenzo[d][1,3]dioxole Strong Electron-Donating (+R)0.215 0.37
Data Interpretation & Process Insights

As hypothesized, 4-Nitrobenzo[d][1,3]dioxole exhibits the slowest reduction kinetics among the tested cohort—reducing at approximately 37% the rate of unsubstituted nitrobenzene .

For process chemists scaling up the synthesis of dioxole-containing APIs, this data is critical. Using standard reaction times optimized for simple nitroarenes will result in incomplete conversion and high residual starting material. To overcome the high activation energy barrier caused by the methylenedioxy group, researchers must either:

  • Increase Reactor Residence Time: Extend the reaction time by a factor of 2.5x to 3x.

  • Optimize Catalyst Facets: Utilize size- and facet-controlled catalysts (such as octahedral nanocomposites) which offer higher surface-hydrogen species densities to force the rate-determining step forward 4.

  • Elevate Temperature: Apply mild heating (e.g., 40–50 °C) to provide the necessary thermal energy to overcome the resonance-stabilized electron density at the nitro group.

References

  • Efficient reduction of nitro compounds and domino preparation of 1-substituted-1 H -1,2,3,4-tetrazoles by Pd( ii )
  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst Source: MDPI URL
  • High Catalytic Activity and Kinetic Efficiency of Pd-Loaded Amino-Functionalized Silica-Coated Magnetite Nanoparticles for Nitroarene Hydrogenation Source: ACS Omega URL
  • Account of Nitroarene Reduction with Size- and Facet-Controlled CuO–MnO2 Nanocomposites Source: ACS Publications URL

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Nitrobenzo[d]dioxole

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Nitrobenzo[d][1][2]dioxole As researchers and drug development professionals, our work with novel compounds is foundational to scient...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Nitrobenzo[d][1][2]dioxole

As researchers and drug development professionals, our work with novel compounds is foundational to scientific advancement. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for handling 4-Nitrobenzo[d][1][2]dioxole (CAS No: 2620-44-2), a nitrated aromatic compound that requires meticulous safety protocols. The following directives are designed to move beyond a simple checklist, offering a causal understanding of why each step is critical for ensuring your safety and the integrity of your research.

Hazard Analysis: Understanding the Intrinsic Risks

4-Nitrobenzo[d][1][2]dioxole is a solid, often a crystalline powder, that presents multiple health and environmental hazards.[3] A thorough understanding of these risks is the cornerstone of effective PPE selection and safe handling. The primary routes of exposure are inhalation of its dust, skin contact, eye contact, and ingestion.[4]

The compound is classified with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled .[4][5]

  • Toxic to aquatic life with long-lasting effects .[1]

Given its nature as a fine powder, the risk of dust generation and inhalation is significant.[1] Furthermore, like many nitrated organic compounds, it may form explosive mixtures with air upon intense heating, and its dust presents a potential explosion hazard if dispersed in the air in the presence of an ignition source.[6][7]

Table 1: GHS Hazard Identification for 4-Nitrobenzo[d][1][2]dioxole | Hazard Class | Hazard Statement | Signal Word | Pictogram | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | alt text | | Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning | alt text | | Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning | alt text | | Hazardous to the Aquatic Environment, Long-term (Category 2) | H411: Toxic to aquatic life with long lasting effects | Warning | alt text | Source: Synthesized from multiple Safety Data Sheets.[1][4][5]

Core Directive: A Multi-Layered PPE Strategy

The selection of PPE is not a one-size-fits-all solution; it is a dynamic process dictated by the specific experimental context. The following recommendations provide a baseline for handling 4-Nitrobenzo[d][1][2]dioxole.

Respiratory Protection: The First Line of Defense

When: Respiratory protection is mandatory whenever there is a potential for generating dust, such as during weighing, transferring solids, or cleaning spills.[1][6] What: A NIOSH-approved N95-rated (or higher, e.g., N100) particulate respirator is the minimum requirement.[2] For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary. Why: The primary inhalation hazard stems from the compound's fine particulate nature. An N95 respirator is designed to filter out at least 95% of airborne particles, providing a critical barrier against respiratory tract irritation and systemic toxicity that can result from inhalation.[2][8] All handling of the solid should be performed within a certified chemical fume hood to further minimize exposure.[6]

Eye and Face Protection: An Impenetrable Shield

When: Eye protection is mandatory at all times when handling the chemical, regardless of the quantity. What: Chemical splash goggles that meet the ANSI Z87.1 standard are required.[8][9] When there is a significant risk of splashing or dust generation (e.g., during bulk transfers), a face shield should be worn over the safety goggles.[8] Why: 4-Nitrobenzo[d][1][2]dioxole can cause serious eye irritation. Standard safety glasses do not provide a complete seal and are insufficient to protect against fine dust or splashes. Goggles form a protective seal around the eyes, and a face shield adds a crucial layer of protection for the entire face.[10]

Hand Protection: The Critical Barrier

When: Chemical-resistant gloves must be worn at all times when there is any risk of skin contact. What: Disposable nitrile gloves provide a good baseline of protection for incidental contact.[8] It is crucial to check the manufacturer's glove compatibility charts for breakthrough times. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber may be more appropriate.[10] Always double-glove when handling this compound. Why: The compound is harmful upon skin contact.[4][5] A single layer of gloves can be compromised by small tears or rapid permeation. Double-gloving provides a redundant barrier. If the outer glove is contaminated, it can be removed safely, leaving the inner glove to protect the skin during the doffing process. Always inspect gloves for visible signs of degradation or punctures before use.

Body Protection: Complete Coverage

When: Protective clothing must be worn during all handling procedures. What: A flame-resistant laboratory coat (e.g., Nomex) is recommended, worn over long pants and fully enclosed, chemical-resistant shoes.[2][8] The lab coat should be fully buttoned. Why: A standard cotton lab coat offers minimal protection from chemical saturation. A flame-resistant coat provides an additional layer of safety against the potential fire and explosion hazards associated with nitrated compounds.[8] Full coverage of the legs and feet prevents accidental skin exposure from spills.[2]

Table 2: Summary of Recommended Personal Protective Equipment

Protection Type Specification Rationale
Respiratory NIOSH-approved N95 or higher particulate respirator. Prevents inhalation of harmful fine powder.[2]
Eye/Face ANSI Z87.1-compliant chemical splash goggles. Face shield for high-risk tasks. Protects against dust and potential splashes.[8]
Hand Double-layered, chemical-resistant nitrile gloves (minimum). Prevents skin absorption and systemic toxicity.[5][8]

| Body | Flame-resistant lab coat, long pants, closed-toe chemical-resistant shoes. | Protects skin from spills and potential thermal hazards.[2] |

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Task: Handle 4-Nitrobenzo[d][1,3]dioxole CheckDust Potential for Dust/Aerosol? Start->CheckDust Resp N95 Respirator (or higher) CheckDust->Resp Goggles Chemical Splash Goggles CheckDust->Goggles No CheckSplash Potential for Splash? FaceShield Add Face Shield CheckSplash->FaceShield Yes Gloves Double Nitrile Gloves CheckSplash->Gloves No Resp->Goggles Goggles->CheckSplash FaceShield->Gloves Coat Flame-Resistant Lab Coat & Closed-Toe Shoes Gloves->Coat

Caption: PPE selection workflow for 4-Nitrobenzo[d][1][2]dioxole.

Operational Plan: Safe Handling & Disposal

Proper PPE is only effective when integrated into a comprehensive safe handling plan.

Engineering Controls & Handling Protocol
  • Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[11]

  • Ventilation: All procedures involving the solid compound must be conducted in a certified chemical fume hood to control dust and vapors.[6]

  • Weighing: Weigh the compound in the fume hood. Use a draft shield if available on the analytical balance to minimize dust dispersal.[2]

  • Transfers: Use spatulas and other tools that minimize the generation of dust. Avoid pouring the dry powder, which can cause it to become airborne.

  • Housekeeping: Maintain a clean workspace. Immediately clean up any small spills using a dry method (do not use a brush, which can aerosolize dust).[12]

  • Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from heat and ignition sources.[5][11][13] The compound is noted to be sensitive to light, moisture, and air, so storage under an inert atmosphere (like nitrogen) and in an amber container is advisable.[1]

Emergency Protocols

Spill Management:

  • Minor Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing full PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent further dispersal.

    • Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.

    • Wipe the area with a damp cloth (collecting the cloth as hazardous waste) and then decontaminate with soap and water.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.[12]

    • Prevent entry to the contaminated area.

First Aid:

Exposure Route Immediate Action
Eyes Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][14]
Skin Remove all contaminated clothing immediately. Wash affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5][14]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][13][15]

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][13] |

Disposal Plan

Chemical waste and contaminated materials must be handled as hazardous waste.

  • Chemical Waste: Collect all residual 4-Nitrobenzo[d][1][2]dioxole and solutions containing it in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, weigh paper, absorbent pads, pipette tips) must be placed in a sealed bag or container labeled as hazardous waste.

  • Empty Containers: Empty containers retain chemical residue and must be treated as hazardous waste.[12][14] The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[16] Subsequent rinses may be required depending on local regulations.

  • Arrangement for Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local and national regulations.[1][14]

Caption: Waste disposal workflow for 4-Nitrobenzo[d][1][2]dioxole.

By adhering to these rigorous safety protocols, you build a culture of safety that protects you, your colleagues, and the environment. This diligence ensures that your focus can remain on achieving groundbreaking scientific results.

References

  • State of New Jersey. (1986, November). Chemical Emergency Preparedness Program: Interim Guidance. [Link]

  • Kurita. (n.d.). Safety Data Sheet: KR-134MBL. [Link]

  • Organisation for the Prohibition of Chemical Weapons (OPCW). (n.d.). Personal Protective Equipment. OPCW. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Protective Gear. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75798, 1,3-Benzodioxole, 5-nitro-. PubChem. [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Environmental Health and Safety. [Link]

Sources

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